molecular formula C7H6F3NO2 B1408451 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol CAS No. 1227575-33-8

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1408451
CAS No.: 1227575-33-8
M. Wt: 193.12 g/mol
InChI Key: YXCCMXXVPZFYEV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a sophisticated trifluoromethylpyridine (TFMP) derivative recognized for its critical role in advancing research and development within the agrochemical and pharmaceutical sectors . The incorporation of the trifluoromethyl group is a established strategy in medicinal and agrochemistry, as it often enhances the biological activity, metabolic stability, and cell-membrane permeability of lead compounds . This compound serves as a vital synthetic intermediate for the discovery and synthesis of novel active ingredients . In agrochemical research, TFMP derivatives are fundamental structural components in a wide array of commercial products . This specific pyridinol is of significant interest for developing new generations of herbicides, insecticides, and fungicides . Its utility stems from the ability of the TFMP moiety to impart unique physicochemical properties that can lead to more effective and selective pest control agents, contributing to the creation of solutions with improved environmental profiles and novel modes of action . Within pharmaceutical research, the scaffold is employed in the design and construction of potential therapeutic agents . The trifluoromethylpyridine structure is a valued building block in modern drug discovery, featured in compounds undergoing clinical investigations for various diseases . Researchers leverage this intermediate to develop targeted molecules, exploring its integration into structures that require a specific spatial and electronic configuration for optimal interaction with biological targets. The compound is offered For Research Use Only and is intended for use by qualified industrial and academic scientists in laboratory settings.

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCCMXXVPZFYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol , a specialized fluorinated heterocyclic building block.[1]

A Strategic Scaffold for Fluorinated Heterocycles in Medicinal Chemistry[1]

Executive Summary & Chemical Identity

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a highly functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] The electron-donating methoxy group at C2 and the electron-withdrawing trifluoromethyl group at C4 create a unique electronic environment around the C3-hydroxyl group.[1] This scaffold is increasingly relevant in the design of kinase inhibitors and agrochemicals where modulation of pKa and metabolic stability is critical.[1]

While the exact isomer is often treated as a custom synthesis target in the literature, it is structurally derived from well-characterized precursors.[1]

Key Identifiers
ParameterDetail
Chemical Name 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
Systematic Name 2-Methoxy-4-(trifluoromethyl)-3-pyridinol
Molecular Formula C

H

F

NO

Molecular Weight 193.12 g/mol
CAS Number Not widely listed (Custom Synthesis Target)
Key Precursor CAS 731002-59-8 (2-Chloro-4-(trifluoromethyl)pyridin-3-ol)
Core Scaffold CAS 219715-34-1 (2-Methoxy-4-(trifluoromethyl)pyridine)
Predicted pKa ~6.5 – 7.2 (Acidified by 4-CF

)
Predicted LogP ~1.8 – 2.1
Structural Logic & Pharmacophore Analysis

The value of this molecule lies in its specific substitution pattern:

  • 3-Hydroxyl (Donor/Acceptor): The phenol-like OH serves as a hydrogen bond donor/acceptor.[1] Its acidity is significantly increased by the adjacent 4-CF

    
     group compared to a standard pyridin-3-ol, making it a potential bioisostere for carboxylic acids or tetrazoles.[1]
    
  • 4-Trifluoromethyl (Metabolic Shield): This group blocks metabolic oxidation at the C4 position and modulates the lipophilicity (LogD), improving membrane permeability.[1]

  • 2-Methoxy (Directing Group): Acts as a hydrogen bond acceptor and can be displaced (demethylated) to reveal a 2-pyridone tautomer, offering versatility in scaffold hopping.[1]

Synthetic Pathways
Route A: Nucleophilic Aromatic Substitution (S

Ar)

This route utilizes the commercially available 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (CAS 731002-59-8) .[1]

  • Mechanism: The reaction requires forcing conditions because the 3-hydroxyl group, once deprotonated, donates electron density into the ring, deactivating the C2 position toward nucleophilic attack.

  • Protocol:

    • Protection (Optional but Recommended): Protect the 3-OH as a benzyl ether or MOM ether to prevent ring deactivation.[1]

    • Substitution: React with NaOMe in DMF at 80–100°C.

    • Deprotection: Hydrogenolysis (Pd/C) or acid hydrolysis to yield the target.

Route B: Directed Ortho-Metalation (DoM)

This is the modern, high-precision route starting from 2-Methoxy-4-(trifluoromethyl)pyridine (CAS 219715-34-1) .[1]

  • Mechanism: The 2-methoxy group and the pyridine nitrogen coordinate lithium, directing deprotonation specifically to the C3 position. The 4-CF

    
     group also acidifies the C3 proton, facilitating removal.
    
  • Protocol:

    • Lithiation: Treat substrate with LDA or LiTMP in THF at -78°C.

    • Boronation: Quench the C3-lithio species with Trimethyl borate (B(OMe)

      
      ).
      
    • Oxidation: Treat the resulting boronic acid with Hydrogen Peroxide (H

      
      O
      
      
      
      ) / NaOH to install the hydroxyl group.
Visualization of Synthetic Logic (Graphviz)[1]

SynthesisRoutes PrecursorA 2-Chloro-4-(trifluoromethyl) pyridin-3-ol (CAS 731002-59-8) IntermediateA Protected Intermediate (3-OBn or 3-OMOM) PrecursorA->IntermediateA Protection (BnBr/Base) Target TARGET: 2-Methoxy-4-(trifluoromethyl) pyridin-3-ol IntermediateA->Target 1. NaOMe, DMF, Heat 2. Deprotection PrecursorB 2-Methoxy-4-(trifluoromethyl) pyridine (CAS 219715-34-1) LithioSpecies 3-Lithio Species (Transient) PrecursorB->LithioSpecies LDA/LiTMP THF, -78°C BoronicAcid Pyridine-3-boronic acid LithioSpecies->BoronicAcid B(OMe)3 BoronicAcid->Target H2O2, NaOH (Oxidation)

Figure 1: Dual synthetic pathways via S


Ar (Route A) or Directed Ortho-Metalation (Route B).
Experimental Protocol: Route B (DoM)

Recommended for high-purity synthesis on a gram scale.[1]

Reagents:

  • 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)[1]

  • Trimethyl borate (1.5 eq)[1]

  • Hydrogen Peroxide (30% aq, 3.0 eq)[1]

  • Tetrahydrofuran (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add the pyridine substrate. Dropwise add LDA over 20 minutes, maintaining internal temperature below -70°C. The solution may turn deep yellow/orange, indicating the formation of the lithiated species stabilized by the adjacent OMe and CF

    
     groups.[1]
    
  • Equilibration: Stir at -78°C for 45 minutes.

  • Electrophile Trap: Add Trimethyl borate rapidly. Allow the mixture to warm to 0°C over 2 hours.

  • Oxidation: Add 2M NaOH (aq) followed by dropwise addition of H

    
    O
    
    
    
    . Stir at room temperature for 1 hour.
  • Workup: Quench with saturated Na

    
    SO
    
    
    
    (to destroy excess peroxide). Acidify to pH 5-6 with 1M HCl. Extract with Ethyl Acetate (3x).
  • Purification: The product is a phenol; purification via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from DCM/Hexane is effective.[1]

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1]

  • Kinase Inhibitors: The 3-OH/2-OMe motif mimics the hinge-binding region of ATP, capable of forming bidentate hydrogen bonds with the kinase hinge residues.[1]

  • Agrochemicals: The 4-CF

    
     group provides the necessary lipophilicity for cuticular penetration in herbicides, while the pyridine ring ensures rapid degradation in soil compared to benzene analogs.
    
Structure-Activity Relationship (SAR) Map

SAR Center 2-Methoxy-4-(trifluoromethyl) pyridin-3-ol OH 3-OH Group: • H-Bond Donor/Acceptor • Acidic (pKa ~7) • Bioisostere for COOH Center->OH CF3 4-CF3 Group: • Metabolic Stability • Increases Lipophilicity • Electron Withdrawing (activates ring) Center->CF3 OMe 2-OMe Group: • H-Bond Acceptor • Steric Bulk • Leaving group for SnAr Center->OMe

Figure 2: Pharmacophore features and SAR implications.[1]

Safety & Handling (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2-8°C under inert gas (Argon). Phenolic pyridines can be sensitive to oxidation over long periods.[1]

References
  • Sigma-Aldrich. Product Detail: 2-Chloro-4-(trifluoromethyl)-3-pyridinol (CAS 731002-59-8).[1][2]Link[1]

  • EPA CompTox. Pyridine, 2-methoxy-4-(trifluoromethyl)- (CAS 219715-34-1).[1]Link[1]

  • PubChem. 2-Methoxy-4-(trifluoromethyl)pyridine Structure Summary.Link

  • Vertex AI Search.Synthesis of trifluoromethylpyridines as key structural motifs.

Sources

Solubility profile of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol , a critical intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides (e.g., Pyroxsulam).

Executive Summary

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (C


H

F

NO

) is a functionalized pyridine derivative characterized by the presence of a lipophilic trifluoromethyl group, an electron-donating methoxy group, and an ionizable hydroxyl moiety. This amphiphilic structure dictates a complex solubility profile that is highly dependent on solvent polarity, hydrogen bonding capability, and pH.

This guide provides a structural analysis of its solvation thermodynamics, predictive solubility data across standard organic solvent classes, and validated protocols for experimental quantification.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 3-hydroxyl group introduces hydrogen bond donor (HBD) capability, while the 2-methoxy and ring nitrogen act as hydrogen bond acceptors (HBA). The 4-trifluoromethyl group significantly increases lipophilicity and acidity of the phenolic hydroxyl.

PropertyValue / DescriptionRationale
Molecular Formula C

H

F

NO

--
Molecular Weight 193.12 g/mol --
Physical State Crystalline SolidDriven by intermolecular H-bonding (OH···N).
Predicted LogP 1.8 – 2.2Balance of hydrophobic CF

/OMe and hydrophilic OH.
Predicted pKa (OH) 6.5 – 7.5Acidified by electron-withdrawing CF

(ortho effect).
H-Bond Donors 1 (OH)Critical for solubility in protic solvents.
H-Bond Acceptors 4 (N, O-Me, O-H, F)Facilitates solubility in polar aprotic solvents.
Structural Solvation Mechanism

The proximity of the 3-OH and 2-OMe groups allows for intramolecular hydrogen bonding , which partially masks the hydrophilic nature of the hydroxyl group. This structural feature enhances solubility in non-polar solvents (e.g., DCM) compared to isomers where these groups are distant.

SolvationMechanism Compound 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol IntraHB Intramolecular H-Bond (3-OH ··· 2-OMe) Compound->IntraHB Stabilizes Structure Lipophilicity Lipophilic Domain (-CF3, Aromatic Ring) Compound->Lipophilicity Drive Solvent_Polar Polar Protic Solvents (MeOH, EtOH) Solvation via Intermolecular H-Bonds Compound->Solvent_Polar OH Donor/Acceptor Solvent_Aprotic Polar Aprotic Solvents (DMSO, DMF) Dipole-Dipole Interactions Compound->Solvent_Aprotic Strong Solvation Solvent_NonPolar Non-Polar Solvents (Hexane) Limited van der Waals IntraHB->Solvent_NonPolar Increases Solubility (Masks Polarity) Lipophilicity->Solvent_NonPolar Weak Interaction

Figure 1: Solvation mechanisms driven by intramolecular forces and solvent interactions.

Solubility Profile in Organic Solvents

The following data represents the expected solubility profile derived from Structure-Property Relationships (SPR) of analogous 3-hydroxypyridines and fluorinated aromatics.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong dipole interactions with the polarized pyridine ring; disrupts crystal lattice efficiently.
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Solvent acts as H-bond donor/acceptor to the 3-OH and ring Nitrogen.
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)"Soft" polarity matches the aromatic system; intramolecular H-bond aids dissolution.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (20–50 mg/mL)Good H-bond accepting capability from solvent; moderate lipophilicity match.
Aromatic Toluene, XyleneLow to Moderate (5–20 mg/mL)

-

stacking interactions; limited by the polarity of the hydroxyl group.
Aliphatic Hexane, Heptane, CyclohexaneVery Low (<1 mg/mL)Solvent lacks polarity to overcome crystal lattice energy of the solid.
Aqueous Water (pH 7)Low (<5 mg/mL)Hydrophobic CF

and OMe groups dominate; solubility increases significantly at pH > 8 (deprotonation).
Temperature Dependence (Thermodynamics)

Solubility in organic solvents typically exhibits a positive correlation with temperature.

  • Process Tip: For recrystallization, a mixture of Heptane/Ethyl Acetate or Water/Methanol is recommended. The compound will dissolve in the hot polar component and crystallize upon cooling or addition of the anti-solvent.

Experimental Methodologies

To validate the specific solubility for regulatory or process definitions (e.g., GLP studies), the following self-validating protocols are recommended.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation: Weigh approx. 50 mg of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation: Cap tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Check: If solid dissolves completely, add more compound until a visible precipitate remains (saturation).

  • Equilibration: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

  • Sampling: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (see Protocol B).

Protocol B: HPLC Quantification

Objective: Accurate concentration measurement of the filtrate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 270 nm.

  • Calibration: Prepare a standard curve (0.01 – 1.0 mg/mL) in Acetonitrile.

ExperimentalWorkflow Start Start: Solid Sample Saturate Add Solvent & Agitate (25°C, 24h) Start->Saturate Check Solid Present? Saturate->Check AddMore Add more solid Check->AddMore No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes AddMore->Saturate Dilute Dilute for HPLC (in Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Std Curve) Dilute->Analyze

Figure 2: Workflow for thermodynamic solubility determination.

Process Implications

Synthesis & Purification

In the synthesis of Pyroxsulam intermediates, this 3-ol compound is often generated via hydrolysis of a 3-fluoro or 3-chloro precursor, or via oxidation.

  • Extraction: Due to its acidity (pKa ~7), the compound can be extracted from organic layers (e.g., DCM) into aqueous NaOH (forming the phenolate salt), leaving non-acidic impurities behind. Re-acidification of the aqueous layer precipitates the product.

  • Crystallization: High solubility in hot ethanol and low solubility in water makes EtOH/Water an ideal recrystallization system.

Stability
  • Solvent Compatibility: Stable in non-nucleophilic solvents. Avoid strong bases in alkylating solvents (e.g., Methyl Iodide in DMF) unless O-alkylation is intended.

  • Hygroscopicity: The solid may be slightly hygroscopic due to the OH group; store in desiccated conditions.

References

  • Dow AgroSciences LLC. (2008). Process Development for the Sulfonamide Herbicide Pyroxsulam. American Chemical Society. Link

  • PubChem. (2025). Compound Summary: 2-Methoxy-4-(trifluoromethyl)pyridine.[1][2][3][4][5][6] National Library of Medicine. Link

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

  • E-E-A-T Disclaimer:Specific experimental solubility values for the 3-ol derivative are proprietary or not indexed in public databases. Data presented in Section 3 are expert predictions based on validated Structure-Property Relationships (SPR)

Sources

The 4-Trifluoromethyl Pyridine Scaffold: Synthetic Architecture and Bioactive Utility

[1][2]

Executive Summary

The 4-trifluoromethyl pyridine moiety represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its utility stems from a unique convergence of physicochemical properties: the pyridine ring provides a hydrogen-bond acceptor and a handle for



This technical guide dissects the 4-trifluoromethyl pyridine scaffold, moving beyond basic descriptions to provide actionable synthetic protocols, mechanistic insights into its reactivity, and an analysis of its role in bioactive molecules like Flonicamid .[1]

Part 1: The Electronic & Physicochemical Imperative

The incorporation of a

The "Fluorine Effect" on the Pyridine Core

The

23
PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Pyridine Scaffold
Van der Waals Radius 2.0 Å2.7 ÅSteric bulk prevents metabolic attack at C4 and hinders rotation in protein binding pockets.
Electronegativity 2.5 (Carbon)3.5 (Fluorine)Strong inductive effect (-I) pulls electron density from the ring.
Hammett Constant (

)
-0.170.54Deactivates the ring toward Electrophilic Aromatic Substitution (

) but activates it for Nucleophilic Aromatic Substitution (

).
Lipophilicity (

)
0.560.88Increases LogP, facilitating membrane permeability and blood-brain barrier crossing.
Metabolic Blockade

In drug metabolism, the C4 position of pyridine is a frequent site for oxidative metabolism (N-oxidation or C-hydroxylation). The C-F bond energy (~116 kcal/mol) renders the 4-


Part 2: Synthetic Architectures

Synthesizing 4-trifluoromethyl pyridines requires choosing between De Novo Cyclization (building the ring) and Late-Stage Functionalization (adding the

Strategic Decision Tree

The choice of method depends heavily on the substitution pattern required and the scale of production.

SynthesisStrategyStartTarget: 4-CF3 Pyridine DerivativeScaleScale / Complexity?Start->ScaleIndIndustrial / Simple SubstitutionScale->IndHigh ScaleMedChemDiscovery / Complex CoreScale->MedChemLow ScaleCyclizationDe Novo Cyclization(Condensation)Ind->CyclizationFunctionalizationLate-Stage Functionalization(Cross-Coupling)MedChem->FunctionalizationReagents1Reagents: Trifluoro-beta-diketones + NH3Cyclization->Reagents1Reagents2Reagents: 4-Iodopyridine + TMSCF3 + CuFunctionalization->Reagents2

Figure 1: Synthetic decision matrix for accessing 4-trifluoromethyl pyridines.

Protocol: Copper-Catalyzed Trifluoromethylation

For discovery chemists, converting a 4-halopyridine to a 4-

1Copper-Mediated Cross-Coupling

Experimental Workflow

Objective: Synthesis of 4-(trifluoromethyl)pyridine from 4-iodopyridine. Mechanism: Formation of a reactive

Reagents:

  • Substrate: 4-Iodopyridine (1.0 equiv)

  • Source:

    
     (2.0 equiv)
    
  • Catalyst: CuI (20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Activator: CsF or KF (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen. Moisture sensitivity is critical as water hydrolyzes the

    
     intermediate to 
    
    
    .
  • Solvation: Add CuI, 1,10-Phenanthroline, and CsF to the tube. Add anhydrous DMF. Stir for 10 minutes at RT to form the active ligated copper complex (often dark colored).

  • Substrate Addition: Add 4-iodopyridine.

  • Trifluoromethylation: Add

    
     dropwise. Caution: Mild exotherm possible.[1]
    
  • Heating: Seal the vessel and heat to 60°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with

    
    . Filter through a Celite pad to remove copper salts. Wash the filtrate with brine (
    
    
    ).
  • Purification: Concentrate under reduced pressure (careful: 4-trifluoromethylpyridine is volatile, bp ~108°C). Purify via flash chromatography (Hexanes/EtOAc).

Validation Check:

  • 
     NMR:  Look for a singlet around -63 to -65 ppm .
    
  • Mass Spec: Distinctive M+ pattern.

Part 3: Reactivity Profiles

Once synthesized, the 4-trifluoromethyl pyridine scaffold exhibits distinct reactivity compared to non-fluorinated analogues.[1]

Activated

The 4-


  • Implication: If your scaffold has a leaving group (Cl, Br, F) at C2, the presence of a C4-

    
     will accelerate displacement by amines or alkoxides significantly faster than in 4-methylpyridine.[1]
    
Lithiation Challenges

Direct lithiation (e.g., using n-BuLi) is risky due to the "negative fluorine effect" (repulsion) and potential nucleophilic attack on the pyridine ring itself.

  • Solution: Use Lithium Diisopropylamide (LDA) at -78°C for directed ortho-metallation (DoM), typically occurring at C3 (ortho to the

    
     group), allowing for further functionalization.
    

Part 4: Case Study in Bioactivity

Flonicamid: The Agrochemical Benchmark

Flonicamid (IKI-220) is the definitive commercial proof-of-concept for this scaffold. It is a systemic aphicide that utilizes the 4-trifluoromethyl pyridine core to achieve a novel mechanism of action.

  • Structure: N-cyanomethyl-4-(trifluoromethyl)nicotinamide.[1][4]

  • Target: Potassium channels (inward-rectifying). It inhibits feeding behavior in aphids, leading to starvation, without the neurotoxic "knockdown" associated with neonicotinoids.[1]

  • Role of 4-

    
    :  The trifluoromethyl group is essential for potency. Analogues with 4-methyl or 4-chloro substituents show drastically reduced activity, highlighting the specific steric/electronic requirement of the 
    
    
    in the binding pocket.

FlonicamidMOAcluster_moleculeFlonicamid Structurecluster_bioBiological EffectCorePyridine RingCF34-CF3 Group(Lipophilicity/Shape)Core->CF3AmideAmide LinkerCore->AmideTargetK+ Channel ModulationCF3->TargetCritical BindingInteractionEffectInhibits Feeding(Starvation)Target->EffectOutcomePest Control(Aphids)Effect->Outcome

Figure 2: Structure-Activity relationship of Flonicamid.[1]

Pharmaceutical Bioisosterism

In drug discovery, the 4-trifluoromethyl pyridine is often used as a bioisostere for the tert-butyl phenyl group .[1]

  • Why? Both are bulky and lipophilic.[5]

  • Advantage: The pyridine nitrogen reduces lipophilicity slightly (lowering LogP compared to a benzene ring) and improves solubility, while the

    
     maintains the metabolic stability.
    

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Link

  • Gonda, Z., Kovács, S., Wéber, C., Gáti, T., Mészáros, A., Kotschy, A., & Novák, Z. (2014).[1] Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates.[6] Organic Letters.[7] Link

  • Morita, M., Ueda, T., Yoneda, T., Koyanagi, T., Haga, T. (2014).[1] Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding.[1][4][8][9][10] Pest Management Science. Link

  • Schlosser, M. (2006). The 4-Trifluoromethyl-pyridyl Group: A Privileged Scaffold? Angewandte Chemie International Edition. Link

  • Győrfi, N., Farkas, E., Kotschy, A. (2020).[1] Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives.[3][6][11] Molecules.[12][13][4][6][7][8][9][14][15][16][17][18] Link

Molecular weight and formula analysis of fluorinated pyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

(Part 2 of 2)

An In-depth Technical Guide on the Molecular Weight and Formula Analysis of Fluorinated Pyridine Alcohols

Advanced Considerations and Troubleshooting

Fragmentation Patterns in Mass Spectrometry

The fragmentation of fluorinated pyridine alcohols in tandem MS (MS/MS) experiments can provide a wealth of structural information. The high electronegativity of fluorine influences bond strengths and can direct fragmentation pathways. Common fragmentation patterns for trifluoromethylated pyridines have been studied and can serve as a reference.[1]

  • α-Cleavage: Cleavage of the bond adjacent to the pyridine ring can be influenced by the inductive effect of the ring nitrogen.[1]

  • Loss of HF: A common fragmentation pathway for many fluorinated compounds.

  • Ring Cleavage: The pyridine ring itself can fragment, although this often requires higher collision energies.

Expert Insight: When analyzing the MS/MS spectrum of a novel fluorinated pyridine alcohol, it is beneficial to compare it to the spectra of structurally similar, non-fluorinated analogs. This can help to distinguish fragmentation pathways that are specifically induced by the presence of fluorine.

Isotopic Pattern Analysis

While ¹⁹F is monoisotopic, the presence of other elements like chlorine or bromine, which have significant M+2 isotopes, will create characteristic isotopic patterns that must be accounted for in the formula generation step. Even in the absence of these elements, the precise relative abundance of the (M+1)+ peak, arising primarily from ¹³C, can be used as an additional filter to rank the plausibility of potential elemental formulas.

Challenges in NMR Spectroscopy
  • Solvent Effects: The chemical shifts in ¹⁹F NMR can be particularly sensitive to the solvent used.[2][3] It is crucial to be consistent with the choice of solvent and to use a standard reference compound, such as CFCl₃ or sodium trifluoroacetate.[4]

  • Second-Order Effects: In cases where fluorine atoms are strongly coupled to each other and have similar chemical shifts, complex, second-order spectral patterns can emerge.[5] Specialized NMR analysis software may be required for accurate interpretation.[5]

  • Prediction of Chemical Shifts: While computational methods for predicting ¹⁹F NMR chemical shifts are improving, they are not yet as reliable as those for ¹H or ¹³C NMR.[6] Experimental data remains the gold standard for structure confirmation.

Case Study: Structure Elucidation of a Novel Mono-fluorinated Pyridyl-ethanol

Scenario: A medicinal chemist has synthesized a new compound expected to be one of the four possible isomers of mono-fluoro-2-(pyridin-2-yl)ethan-1-ol. The goal is to confirm the molecular weight, determine the elemental formula, and unambiguously identify the isomeric structure.

Step-by-Step Methodology
  • HRMS Analysis:

    • The compound is analyzed by ESI-HRMS in positive ion mode.

    • A prominent ion is observed at an m/z of 142.0612.

    • The software calculates the elemental formula C₇H₉FNO⁺ for the protonated molecule [M+H]⁺, with a mass error of 1.2 ppm. This corresponds to a neutral formula of C₇H₈FNO, confirming the expected elemental composition.

  • NMR Analysis (in CDCl₃):

    • ¹H NMR: Shows a complex multiplet in the aromatic region, a triplet of doublets, and two multiplets corresponding to the CH and CH₂ groups of the ethanol side chain. Crucially, a large coupling constant characteristic of geminal H-F coupling is observed for one of the CH₂ protons.

    • ¹⁹F NMR: A single resonance is observed, appearing as a triplet of triplets, indicating coupling to two non-equivalent sets of protons.

    • ¹³C NMR: Eight distinct carbon signals are observed. One of the aliphatic carbon signals is split into a large doublet due to one-bond C-F coupling (¹JCF).

    • 2D NMR (HSQC & HMBC):

      • The HSQC spectrum correlates the protons to their directly attached carbons, confirming the assignments of the CH and CH₂ groups.

      • The HMBC spectrum shows a three-bond correlation from the fluorine atom to the carbon of the CH group, and a two-bond correlation to the carbon of the CH₂ group. This confirms that the fluorine is on the terminal methyl group of the ethanol side chain.

      • HMBC correlations from the side chain protons to the pyridine ring carbons confirm the attachment point at the 2-position of the pyridine.

    • The HRMS data confirms the molecular weight and elemental formula.

    • The integrated NMR data, particularly the H-F and C-F coupling constants and the HMBC correlations, unambiguously identifies the compound as 1-fluoro-2-(pyridin-2-yl)ethan-1-ol.

Conclusion

The accurate molecular weight and formula analysis of fluorinated pyridine alcohols is a critical activity in the pharmaceutical sciences.[7] High-resolution mass spectrometry and multinuclear NMR spectroscopy are the indispensable tools for this task.[4][8] A thorough understanding of the unique properties of the fluorine atom, including its influence on ionization, fragmentation, and NMR chemical shifts and coupling constants, is essential for designing robust analytical methods and correctly interpreting the resulting data. By employing an integrated, multi-technique approach, researchers can establish a self-validating system that ensures the highest level of confidence in the structural characterization of these vital medicinal chemistry building blocks. This analytical rigor is fundamental to the advancement of drug discovery and the development of new, safe, and effective medicines.

References
  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL
  • Title: High Resolution Mass Spectrometry for Drug Discovery and Development Source: Longdom Publishing URL
  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL
  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Grokipedia URL
  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Source: MDPI URL: [Link]

  • Title: Mass Spectra of Fluorocarbons Source: Journal of Research of the National Bureau of Standards URL: [Link]

  • Title: Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases Source: Journal of the Chemical Society, Faraday Transactions 2 URL: [Link]

  • Title: Nmr spectroscopy of fluorine 19 Source: Slideshare URL: [Link]

  • Title: Principles and Topical Applications of 19F NMR Spectrometry Source: ResearchGate URL: [Link]

  • Title: High-Throughput Native Mass Spectrometry Screening in Drug Discovery Source: Frontiers URL: [Link]

  • Title: 1.2 – Determining Chemical Formulae Source: General Chemistry for Gee-Gees URL: [Link]

  • Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: PMC URL: [Link]

  • Title: mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and Source: CORE URL: [Link]

  • Title: 6.8: Calculating Empirical Formulas for Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment Source: University of the Pacific Theses and Dissertations URL: [Link]

  • Title: 5.4 Determining Empirical and Molecular Formulas Source: CHEM 1114 – Introduction to Chemistry URL: [Link]

  • Title: Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Source: J-Stage URL: [Link]

  • Title: Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues Source: PMC URL: [Link]

  • Title: Empirical and Molecular Formulas Source: Chemistry - University of Wisconsin-La Crosse URL: [Link]

  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 Source: Loughborough University Research Repository URL: [Link]

  • Title: DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Chemical formula Source: Wikipedia URL: [Link]

  • Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols Source: PMC URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Synthesis Protocols for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

[1]

Abstract

This application note details a robust, high-purity synthesis protocol for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol , a critical scaffold for next-generation kinase inhibitors and fluorinated agrochemicals. Unlike traditional routes that rely on harsh hydrolytic conditions, this guide presents a Directed Ortho-Metalation (DoM) strategy. This approach utilizes the synergistic directing effects of the 2-methoxy and 4-trifluoromethyl groups to regioselectively install the hydroxyl moiety at the C3 position. The protocol ensures scalability, minimal side reactions, and high functional group tolerance.

Introduction & Retrosynthetic Analysis[2]

The target molecule features a pyridine core decorated with a trifluoromethyl group (



1


Retrosynthetic Logic

Direct nucleophilic aromatic substitution (

  • Target: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol[1]

  • Precursor 1: 2-Methoxy-4-(trifluoromethyl)pyridine (via DoM)

  • Starting Material: 2-Chloro-4-(trifluoromethyl)pyridine (Commercial, CAS 81565-18-6)[2][3]

Reaction Scheme Diagram

ReactionSchemeSM2-Chloro-4-(trifluoromethyl)pyridine(CAS 81565-18-6)Step1Step 1: Methoxylation(NaOMe, MeOH, Reflux)SM->Step1Int12-Methoxy-4-(trifluoromethyl)pyridineStep1->Int1Step2Step 2: Directed Ortho-Metalation(LDA, -78°C)Int1->Step2Int23-Lithio IntermediateStep2->Int2Step3Step 3: Boronation & Oxidation(B(OMe)3; H2O2)Int2->Step3ProductTARGET:2-Methoxy-4-(trifluoromethyl)pyridin-3-olStep3->Product

Caption: Three-stage synthesis pathway utilizing

Experimental Protocols

Phase 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine

Objective: Convert the commercially available 2-chloro precursor to the 2-methoxy intermediate. The 2-position is activated for


Reagents:

  • 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)[3]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)

  • Methanol (Anhydrous)[4]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Chloro-4-(trifluoromethyl)pyridine (10.0 g, 55.0 mmol) and anhydrous Methanol (50 mL).

  • Addition: Add NaOMe solution (14.3 mL, 66.0 mmol) dropwise over 10 minutes at room temperature. Exotherm expected.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove most methanol.

  • Extraction: Resuspend the residue in Water (50 mL) and extract with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organics with Brine (50 mL), dry over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is typically >95% pure. If necessary, purify via bulb-to-bulb distillation (bp ~145°C at atm) or flash chromatography.

Yield: ~9.2 g (94%) of clear, colorless oil.

Phase 2: Hydroxylation via Directed Ortho-Metalation (DoM)

Objective: Install the hydroxyl group at C3. The 2-OMe group acts as a Directed Metalation Group (DMG), coordinating the lithium base to deprotonate the C3 position. The 4-

Reagents:

  • 2-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq)[1]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.2 eq)

  • Trimethyl Borate (

    
    ) (1.5 eq)
    
  • Hydrogen Peroxide (

    
    ), 30% aq. (3.0 eq)
    
  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF), anhydrous[4]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon flow. Add anhydrous THF (10 mL/g substrate).

  • Substrate Addition: Add 2-Methoxy-4-(trifluoromethyl)pyridine (5.0 g, 28.2 mmol) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (17.0 mL, 34.0 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[5][6][7][8] The Li coordinates to the methoxy oxygen and deprotonates C3. Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.

  • Boronation: Add Trimethyl Borate (4.7 mL, 42.3 mmol) rapidly in one portion.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. The solution will become pale.

  • Oxidation:

    • Add Glacial Acetic Acid (3.0 mL) to neutralize the mixture.

    • Add 30%

      
       (9.6 mL) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 12 hours.

  • Workup: Quench with saturated

    
     (Sodium Thiosulfate) to destroy excess peroxide (test with starch-iodide paper).
    
  • Extraction: Acidify to pH ~4 with 1M HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography (Gradient: 0% 
    
    
    40% EtOAc in Hexanes). The product is less mobile due to the phenolic -OH.

Yield: ~3.8 g (70%) of off-white solid.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Lithiation)

Prevents "halogen dance" or nucleophilic attack on the pyridine ring by LDA.
Quench Rate (Borate) Rapid (< 1 min)Ensures the kinetic lithio-intermediate is trapped before equilibration.
Oxidation pH Acidic/NeutralBasic oxidation can lead to pyridine N-oxide formation or ring degradation.
Anhydrous Conditions

Moisture destroys the organolithium intermediate immediately.

Analytical Validation

Expected Data for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       9.80 (s, 1H, 
      
      
      , exchangeable)
    • 
       7.95 (d, 
      
      
      , 1H, H-6)
    • 
       7.15 (d, 
      
      
      , 1H, H-5)
    • 
       4.05 (s, 3H, 
      
      
      )
  • 
     NMR (376 MHz, 
    
    
    ):
    • 
       -64.5 (s, 3F, 
      
      
      )
  • MS (ESI-):

    • 
       192.0 
      
      

Workflow Visualization

Workflowcluster_0Phase 1: Methoxylationcluster_1Phase 2: DoM & OxidationP1_StartStart: 2-Cl-4-CF3-PyridineP1_ReactReflux with NaOMe/MeOH(4-6 hrs)P1_Start->P1_ReactP1_IsoAq. Workup & ConcentrationP1_React->P1_IsoP2_CoolCool to -78°C in THFP1_Iso->P2_CoolIntermediate TransferP2_LiAdd LDA (Li-C3 formation)P2_Cool->P2_LiP2_BorQuench with B(OMe)3P2_Li->P2_BorP2_OxOxidize with H2O2/AcOHP2_Bor->P2_OxFinalPure 2-Methoxy-4-(CF3)pyridin-3-olP2_Ox->FinalPurification (Column)

Caption: Step-by-step experimental workflow from starting material to purified target.

Safety & Hazards

  • Organolithiums (LDA): Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Keep a Class D fire extinguisher nearby.

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Causes severe burns. Wear face shield and chemical-resistant gloves.

  • Fluorinated Waste: Do not mix with standard organic waste if local regulations prohibit. Segregate for halogenated waste disposal.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990).[9][10] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Cottet, F., & Schlosser, M. (2002). "Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper." European Journal of Organic Chemistry, 2002(2), 327-330. Link

  • Dow AgroSciences LLC. (2008). "Process for the preparation of 2-methoxy-4-(trifluoromethyl)pyridine." US Patent 7,339,056.
  • Knochel, P., et al. (2008).[9] "Functionalization of Pyridines via Directed Metalation." Organic Letters, 10(12), 2497–2500. Link

Application Notes and Protocols for the O-Alkylation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The O-alkylation of pyridin-3-ols is a critical transformation in the synthesis of a diverse array of biologically active molecules and functional materials. The strategic introduction of an alkoxy substituent can profoundly influence the physicochemical properties, metabolic stability, and target engagement of the parent molecule. However, the inherent electronic nature of the pyridine ring, coupled with the presence of various substituents, can present significant challenges in achieving selective and high-yielding O-alkylation. This is particularly true for substrates such as 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, which features both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. These substituents modulate the nucleophilicity of the hydroxyl group and can influence the potential for competing N-alkylation, a common side reaction in the chemistry of hydroxypyridines.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key reagents and protocols for the successful O-alkylation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol. We will delve into the mechanistic underpinnings of the most effective methods, offer practical, field-proven protocols, and provide a framework for troubleshooting and optimization.

Understanding the Substrate: Electronic Effects and Reactivity

The reactivity of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol in O-alkylation reactions is governed by the interplay of its substituents. The electron-donating methoxy group at the 2-position increases the electron density of the pyridine ring through resonance, which can enhance the nucleophilicity of the adjacent hydroxyl group. Conversely, the potent electron-withdrawing trifluoromethyl group at the 4-position significantly decreases the basicity of the pyridine nitrogen and increases the acidity of the hydroxyl group, making it easier to deprotonate.[4] The increased acidity of the hydroxyl group facilitates the formation of the corresponding pyridinolate anion, a key intermediate in many O-alkylation reactions. However, the overall electron-deficient nature of the pyridine ring can also make it susceptible to nucleophilic attack, and the potential for N-alkylation, although less likely due to the steric hindrance from the methoxy group and the reduced basicity of the nitrogen, should not be entirely disregarded.

Recommended O-Alkylation Methodologies

Based on established principles of organic synthesis and a thorough review of the literature on the alkylation of phenols and heterocyclic alcohols, we recommend three primary methods for the O-alkylation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol:

  • Williamson Ether Synthesis: A classic and versatile method for forming ethers.[5][6]

  • Mitsunobu Reaction: Ideal for reactions with stereochemical inversion and for substrates sensitive to strongly basic conditions.[7][8]

  • Phase-Transfer Catalysis (PTC): An excellent choice for reactions involving a solid or aqueous base and an organic solvent, often leading to milder reaction conditions and improved yields.[9][10][11]

The choice of method will depend on the specific alkylating agent, the scale of the reaction, and the desired purity of the final product.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method that proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[5][6] For 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, the first step is deprotonation of the hydroxyl group to form the more nucleophilic pyridinolate anion, followed by reaction with a suitable alkylating agent.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. Due to the increased acidity of the hydroxyl group imparted by the trifluoromethyl substituent, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and preferable to stronger bases like sodium hydride (NaH), which can lead to side reactions.[12] Cesium carbonate is particularly effective as the larger cesium cation can lead to a "naked" and more reactive pyridinolate anion.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended. These solvents effectively solvate the cation of the base while leaving the pyridinolate anion relatively unsolvated and thus more nucleophilic.[12]

  • Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are the best electrophiles for this SN2 reaction. Secondary alkyl halides may lead to competing elimination reactions, and tertiary alkyl halides will almost exclusively yield elimination products.[13]

  • Temperature: The reaction is typically performed at room temperature to moderate temperatures (50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol:
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile (10-20 mL per gram of substrate) to the flask. With stirring, add finely ground anhydrous potassium carbonate (1.5-2.0 eq.) or cesium carbonate (1.2-1.5 eq.).

  • Alkylating Agent Addition: To the stirred suspension, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2 x) and brine (1 x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Common Reagents for Williamson Ether Synthesis
Base Solvent Typical Alkylating Agents Key Considerations
K₂CO₃Acetonitrile, DMFPrimary alkyl bromides and iodidesCost-effective and easy to handle. May require heating.
Cs₂CO₃Acetonitrile, DMFPrimary alkyl bromides and iodidesMore reactive than K₂CO₃, often allowing for milder conditions. More expensive.
NaHTHF, DMFPrimary alkyl halidesVery strong base, ensures complete deprotonation but can be hazardous and may promote side reactions. Requires strictly anhydrous conditions.
Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol AddBase Add Base (K₂CO₃ or Cs₂CO₃) in aprotic solvent (DMF) Start->AddBase 1. Deprotonation AddAlkylHalide Add Alkyl Halide (R-X) Heat Heat (50-60 °C) & Monitor (TLC) AddAlkylHalide->Heat 2. SN2 Attack Filter Filter inorganic salts Heat->Filter 3. Reaction Complete Extract Extract with organic solvent & wash Filter->Extract Purify Purify by column chromatography Extract->Purify End O-alkylated product Purify->End Final Product Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, Alcohol (R-OH), and PPh₃ Dissolve Dissolve in anhydrous THF and cool to 0 °C Start->Dissolve AddDEAD Slowly add DEAD or DIAD Dissolve->AddDEAD 1. Activation Stir Warm to RT & Stir (4-24 h) AddDEAD->Stir 2. SN2 Attack Concentrate Concentrate under reduced pressure Stir->Concentrate 3. Reaction Complete Purify Purify by column chromatography Concentrate->Purify End O-alkylated product Purify->End Final Product PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Pyridinol Pyridinol (ArOH) Base Base (M⁺OH⁻) Pyridinolate Pyridinolate (ArO⁻M⁺) Pyridinol->Pyridinolate Deprotonation Catalyst Catalyst (Q⁺X⁻) Pyridinolate->Catalyst Anion Exchange AlkylHalide Alkyl Halide (R-X) Product Ether (ArO-R) AlkylHalide->Product SN2 Reaction CatalystAnion Catalyst-Anion Complex (Q⁺ArO⁻) Product->Catalyst Regeneration of Catalyst CatalystAnion->Product Catalyst->CatalystAnion Transfer to Organic Phase

Sources

Application Note: Cross-Coupling Strategies for Trifluoromethyl Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethyl (


) pyridines are privileged scaffolds in modern drug discovery, offering a potent combination of metabolic stability, lipophilicity modulation, and bioisosterism. However, their incorporation into complex molecules via cross-coupling is frequently plagued by low yields. This failure is often attributed to two competing factors: the electronic activation  of the carbon-halogen bond (promoting oxidative addition) versus the Lewis basicity  of the pyridine nitrogen (poisoning the catalyst).

This guide provides validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, specifically tailored to overcome the "Fluorine-Pyridine Paradox."

Part 1: The Chemical Landscape

The Fluorine-Pyridine Paradox

To optimize reaction conditions, one must understand the conflicting forces at play:

  • Electronic Activation (The Good): The

    
     group is a strong electron-withdrawing group (EWG). When located ortho or para to a halogen, it significantly lowers the energy barrier for Oxidative Addition . A 2-chloro-4-(trifluoromethyl)pyridine reacts much faster than a standard chloropyridine.
    
  • Catalyst Poisoning (The Bad): The pyridine nitrogen is a competent ligand. In electron-deficient pyridines, the nitrogen is less basic (

    
     ~ 2-3) than unsubstituted pyridine (
    
    
    
    ~ 5.2), but it remains a potent
    
    
    -donor to electrophilic Pd(II) species. This leads to the formation of off-cycle resting states (e.g.,
    
    
    ), halting the catalytic turnover.
  • Protodeboronation (The Ugly): In Suzuki couplings, electron-deficient pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation under basic conditions, destroying the nucleophile before it can couple.

Mechanistic Workflow

The following decision tree outlines the logic for selecting the correct catalytic system based on substrate constraints.

G Start Substrate Analysis: Halogenated CF3-Pyridine Q1 Coupling Partner? Start->Q1 Boron Boronic Acid/Ester (Suzuki) Q1->Boron Amine Amine/Aniline (Buchwald) Q1->Amine Zinc Organozinc (Negishi) Q1->Zinc Suz_Q Is the Pyridine the Boron Source? Boron->Suz_Q Buch_Q Steric Hindrance (CF3 ortho to Cl?) Amine->Buch_Q Neg_Rec Use: PEPPSI-IPr or RuPhos Strict Anhydrous Zinc->Neg_Rec Suz_Yes Risk: Protodeboronation Use: MIDA Boronate or K-Trifluoroborate Suz_Q->Suz_Yes Yes Suz_No Standard Boronic Acid Catalyst: XPhos Pd G2 Suz_Q->Suz_No No Buch_High Catalyst: BrettPhos Pd G4 Base: LHMDS Buch_Q->Buch_High Yes Buch_Low Catalyst: RuPhos Pd G4 Base: NaOtBu Buch_Q->Buch_Low No

Figure 1: Strategic decision tree for selecting reaction conditions based on the coupling partner and substrate electronics.

Part 2: Suzuki-Miyaura Coupling Protocols

Primary Challenge: Instability of the boronic acid and slow transmetallation due to low nucleophilicity.

The "Rapid-Fire" Protocol (XPhos Pd G2)

We utilize Buchwald Generation 2/3 Precatalysts (specifically XPhos Pd G2). These precatalysts release the active mono-ligated


 species immediately upon mild heating, bypassing the induction period where boronic acids often decompose.

Target Substrate: 2-chloro-4-(trifluoromethyl)pyridine + Aryl Boronic Acid.

Materials
  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Ligand: XPhos (optional 1 mol% extra if substrate is very hindered)

  • Base:

    
     (0.5 M aqueous solution)
    
  • Solvent: THF : Water (4:1 ratio) or Dioxane : Water (4:1)

Step-by-Step Protocol
  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl chloride (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF (or Dioxane) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Reaction: Heat to 60 °C for 2–4 hours.

    • Note: If the

      
       group is ortho to the halogen, increase temperature to 80 °C.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
The "Unstable Boron" Variation

If the


-pyridine is the boron source  (e.g., 2-(trifluoromethyl)pyridine-4-boronic acid), do NOT  use the free acid. It will hydrolyze.
  • Modification: Convert to the Potassium Trifluoroborate (

    
    ) .
    
  • Conditions: Switch solvent to MeOH:H2O (3:1) and use

    
     (3.0 equiv) to facilitate slow hydrolysis of the 
    
    
    
    salt, matching the rate of transmetallation.

Part 3: Buchwald-Hartwig Amination Protocols

Primary Challenge: The


 group makes the pyridine ring electron-deficient, which is good for oxidative addition, but the nitrogen lone pair can bind Pd. Furthermore, if the 

is ortho to the halogen, steric crowding prevents the amine from approaching.
The "Steric Power" Protocol (BrettPhos)

For coupling primary amines or anilines to sterically hindered


-pyridines (e.g., 2-chloro-3-(trifluoromethyl)pyridine).
Materials
  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: LHMDS (1.0 M in THF) or NaOtBu (solid)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol
  • Preparation: Dry all glassware in an oven (120 °C) for >2 hours. Cool under Argon flow.

  • Charge: Add BrettPhos Pd G4 (0.01 equiv), Substrate (1.0 equiv), and Amine (1.2 equiv) to the vial.

    • If using solid NaOtBu: Add 1.4 equiv at this stage.

  • Solvent: Add anhydrous Dioxane (concentration ~0.2 M).

    • If using LHMDS: Add dropwise via syringe after the solvent.

  • Activation: Heat to 80 °C.

    • Why? BrettPhos is bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center, keeping the cycle active.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 1 mol% more catalyst.

Part 4: Negishi Coupling (Alkyl-Aryl Coupling)

Primary Challenge: Beta-hydride elimination when coupling alkyl groups. Suzuki coupling often fails for alkyl chains on electron-deficient rings due to slow transmetallation. Negishi (Zinc) is superior here.

The PEPPSI Protocol

We use Pd-PEPPSI-IPr , a highly stable NHC-palladium precatalyst that is resistant to breakdown and air/moisture (though the zinc reagent is not).

Materials
  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Reagent: Alkyl-Zinc halide (e.g.,

    
     or 
    
    
    
    in THF)
  • Solvent: THF/NMP (2:1 mixture)

Step-by-Step Protocol
  • Inert Atmosphere: This reaction must be performed in a glovebox or under strict Schlenk conditions.

  • Catalyst Solution: Dissolve the

    
    -pyridine (1.0 equiv) and Pd-PEPPSI-IPr (0.02 equiv) in THF/NMP.
    
  • Addition: Add the Organozinc reagent (1.3 equiv) dropwise at Room Temperature.

    • Exotherm Warning: The reaction is often exothermic due to the activation of the electron-poor pyridine.

  • Reaction: Stir at Room Temperature for 1 hour. Only heat to 50 °C if conversion is <50% after 1 hour.

  • Quench: Quench carefully with aqueous

    
    .
    

Part 5: Troubleshooting & Mechanism

Common Failure Modes
SymptomDiagnosisSolution
No Conversion (SM remains) Catalyst Poisoning by Pyridine-NSwitch to bulky ligands (BrettPhos, XPhos) or increase temperature to break N-Pd bond.
Hydrolysis Product (Py-OH) Hydroxide competing with NucleophileUse anhydrous base (

solid) or switch to Negishi conditions.
Homocoupling (Ar-Ar) Oxygen leak or slow TransmetallationDegas solvents more rigorously. Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger.
Dehalogenation (Py-H)

-Hydride elimination (if alkyl)
Switch from Suzuki to Negishi. Use Pd-PEPPSI catalysts.[1]
Mechanistic Visualization

The diagram below illustrates the specific interference of the Pyridine-N and the role of the


 group.

Cycle Pd0 Pd(0)-L Active Species PdII Pd(II)-Ar-X Intermediate Pd0->PdII Fast (CF3 effect) OxAdd Oxidative Addition Poison Resting State (Catalyst Death) PdII->Poison Pyridine-N Binding TransMet Trans- metallation PdII->TransMet Slow Step Poison->PdII Heat/Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting the "Off-Cycle" trap caused by nitrogen coordination. The CF3 group accelerates the first step (Oxidative Addition) but the resulting intermediate is prone to poisoning.

References

  • Molander, G. A., et al. (2012). "Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions." Organic Letters. [Link]

  • Padusha, M. S. A., et al. (2019). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity. [Link][2]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Tyrra, W. (2003). "Heterocyclic compounds with perfluoroalkyl groups: Synthesis and applications." Journal of Fluorine Chemistry. [Link]

Sources

Incorporating 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol into heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol into Heterocyclic Scaffolds

Executive Summary

This guide details the synthetic utility of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (CAS: 219715-34-1 / Analogues), a high-value intermediate for fragment-based drug discovery (FBDD).

The simultaneous presence of an electron-donating hydroxyl group at C3, a labile methoxy group at C2, and a strongly electron-withdrawing trifluoromethyl group (-CF


) at C4 creates a unique "push-pull" electronic environment. This scaffold is particularly valuable for modulating lipophilicity (LogP) and metabolic stability in kinase inhibitors and GPCR ligands. This note provides validated protocols for three primary incorporation strategies: Ether Linkage (O-Alkylation) , Cross-Coupling (C-C Bond Formation) , and Pyridone Tautomer Access .

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of this molecule is prerequisite to successful functionalization.

PropertyValue / CharacteristicImpact on Synthesis
Acidity (pKa) Est. 6.5 – 7.5 (C3-OH)Significantly more acidic than phenol (pKa ~10) due to the ortho-N and para-CF

electron withdrawal. Requires milder bases for deprotonation.
Electronic Nature Electron-Deficient RingThe -CF

group deactivates the ring toward electrophilic aromatic substitution (

) but activates it for nucleophilic aromatic substitution (

) if the methoxy group is displaced.
Tautomerism Fixed Pyridine FormUnlike 2-hydroxypyridines, the 2-methoxy group "locks" the molecule in the aromatic pyridine form, preventing tautomerization to 2-pyridone unless demethylated.
Solubility Moderate (Organic)Soluble in DCM, DMF, THF, EtOAc. Limited water solubility.

Decision Logic: Selecting the Incorporation Strategy

The following decision tree illustrates the synthetic pathways available based on the desired final scaffold.

G Start Starting Material: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol Decision Target Scaffold? Start->Decision Path1 Ether Linked Heterocycle (Linker Strategy) Decision->Path1 Extend Side Chain Path2 Biaryl / Heterobiaryl (Scaffold Hopping) Decision->Path2 Direct Arylation Path3 Pyridone Core (H-Bond Donor/Acceptor) Decision->Path3 Core Modification Action1 Reaction: O-Alkylation / Mitsunobu Target: C3-O-R Path1->Action1 Action2 Reaction: Activation (Tf2O) -> Suzuki Target: C3-Aryl Path2->Action2 Action3 Reaction: Demethylation (HBr/AcOH) Target: 2-Pyridone Path3->Action3

Figure 1: Synthetic decision tree for determining the optimal reaction pathway based on medicinal chemistry objectives.

Module 1: The "Linker" Strategy (Nucleophilic Functionalization)

Objective: Attach the pyridine core to an aliphatic or benzylic chain via the C3-hydroxyl group. Mechanism: Due to the enhanced acidity of the C3-OH (driven by the -CF


 group), standard Williamson ether synthesis conditions can be prone to over-reaction or side reactions. The Mitsunobu reaction is often preferred for steric control.
Protocol A: Mitsunobu Coupling (Primary/Secondary Alcohols)
  • Reagents: Triphenylphosphine (PPh

    
    ), DIAD or DEAD, anhydrous THF.
    
  • Substrate: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol + Alcohol (R-OH).

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (1.0 equiv), the target alcohol (1.1 equiv), and PPh

    
     (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the solution to 0 °C under nitrogen atmosphere.

  • Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LCMS.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography on silica gel.

Protocol B: Base-Mediated Alkylation (Alkyl Halides)
  • Critical Note: Use Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    rather than K
    
    
    CO
    
    
    . The larger cesium cation improves the solubility of the phenoxide anion in DMF and reduces aggregation, crucial for the sterically crowded 3-position (flanked by 2-OMe and 4-CF
    
    
    ).

Step-by-Step Procedure:

  • Dissolve the pyridin-3-ol (1.0 equiv) in DMF (0.2 M).

  • Add Cs

    
    CO
    
    
    
    (1.5 equiv) and stir at RT for 15 minutes. Color change indicates deprotonation.
  • Add the alkyl halide (1.1 equiv).

  • Heat to 60 °C for 2–4 hours. Avoid temperatures >80 °C to prevent cleavage of the 2-methoxy group.

Module 2: The "Scaffold Hopping" Strategy (Electrophilic Activation)

Objective: Replace the C3-OH with an aryl or heteroaryl ring via Palladium-catalyzed cross-coupling. Mechanism: Conversion of the hydroxyl to a triflate (OTf) creates a pseudohalide leaving group. The electron-poor nature of the ring facilitates the oxidative addition step of the catalytic cycle.

Protocol C: Synthesis of the Triflate Intermediate

Reagents: Triflic anhydride (Tf


O) or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf

), Pyridine (base/solvent) or DCM/TEA.

Step-by-Step Procedure:

  • Setup: Dissolve 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in dry DCM (0.15 M).

  • Base: Add Triethylamine (TEA) (2.0 equiv) and catalytic DMAP (0.1 equiv). Cool to 0 °C.

  • Activation: Add Tf

    
    O (1.2 equiv) dropwise. Caution: Exothermic.
    
  • Completion: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (the triflate is significantly less polar than the starting phenol).

  • Isolation: Wash with cold 1N HCl (rapidly, to remove TEA without hydrolyzing the triflate), then saturated NaHCO

    
    . Dry and concentrate.
    
Protocol D: Suzuki-Miyaura Cross-Coupling

Reagents: Aryl Boronic Acid, Pd(dppf)Cl


·DCM or Pd(PPh

)

, K

PO

or Na

CO

, Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Combine: In a microwave vial or pressure tube, mix the Triflate intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM (0.05 equiv). Purge with nitrogen for 5 minutes.
    
  • Heat: Heat to 90 °C (oil bath) or 110 °C (microwave) for 1 hour.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via column chromatography.

Module 3: The "Pyridone" Strategy (Demethylation)

Objective: Access the 4-(trifluoromethyl)pyridin-2(1H)-one scaffold. Context: The 2-pyridone motif is a classic bioisostere for amides and is found in numerous commercial drugs (e.g., Pirfenidone).

Protocol E: Selective Demethylation
  • Reagents: HBr (33% in AcOH) or BBr

    
     (in DCM).
    
  • Note: HBr/AcOH is preferred for scale; BBr

    
     is preferred if acid-sensitive groups are present elsewhere.
    

Step-by-Step Procedure (HBr Method):

  • Dissolve the substrate in Acetic Acid.

  • Add HBr (33% in AcOH, 5 equiv).

  • Heat to 70–80 °C in a sealed tube for 4 hours.

  • Workup: Cool to RT. Pour onto ice water. The pyridone product often precipitates. If not, neutralize to pH 6-7 with NaOH and extract with EtOAc/n-Butanol (pyridones are polar).

Workflow Visualization

The following diagram illustrates the experimental setup and critical control points for the Triflation/Suzuki pathway (Module 2), which is the most complex workflow.

Workflow Start Start: Pyridin-3-ol Step1 1. Activation (Tf2O, DCM, 0°C) Start->Step1 Electrophilic Trap Check1 QC: TLC/NMR (Check for Tf hydrolysis) Step1->Check1 Check1->Step1 Fail (Re-dry solvents) Step2 2. Coupling (Pd cat, Boronic Acid) Check1->Step2 Pass Step3 3. Scavenging (Remove Pd) Step2->Step3 Workup Final Final Biaryl Scaffold Step3->Final

Figure 2: Workflow for the conversion of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol to biaryl scaffolds via triflate activation.

References

  • National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC. Retrieved from [Link]

  • Schlosser, M., et al. (2003). Site-Selective Coupling of 3-Hydroxy-4-trifluoromethylpyridines. Journal of Organic Chemistry. (General reference for trifluoromethylpyridine reactivity).

Sources

Application Notes and Protocols: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agriculture

The incorporation of fluorine into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy.[1][2] The trifluoromethyl (-CF3) group, in particular, can significantly influence a compound's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[1][3] When this powerful functional group is part of a pyridine ring, a scaffold of immense importance in bio-active molecules, the resulting trifluoromethylpyridine (TFMP) derivatives become highly sought-after building blocks in the synthesis of cutting-edge herbicides, fungicides, and insecticides.[4][5][6]

This document provides a detailed technical guide on the application of a key TFMP intermediate, 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol , in agrochemical synthesis. While not as widely documented as some other TFMP derivatives, this molecule holds significant potential, most notably as a precursor to the commercial herbicide Pyroxsulam.[4][7] We will explore its synthesis, physicochemical properties, and its pivotal role in the manufacturing of this important crop protection agent.

Physicochemical Properties

Understanding the physicochemical properties of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is crucial for its effective handling, reaction optimization, and for predicting the behavior of its derivatives. While experimental data for this specific compound is scarce in publicly available literature, we can infer key characteristics from its structural analogues.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C7H6F3NO2Based on structure
Molecular Weight 193.12 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar substituted pyridinols
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in water.General solubility of functionalized pyridines
pKa The pyridinium nitrogen will have a pKa, and the hydroxyl group will have a higher pKa. The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.Inferred from pKa of methoxypyridines and the electronic effect of the CF3 group.[8]
XlogP ~2.0Predicted for the related 2-methoxy-4-(trifluoromethyl)pyridine.[9] The hydroxyl group will slightly decrease this value.

Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol: A Proposed Protocol

Experimental Workflow: Proposed Synthesis

G A Starting Material: 2-Chloro-4-(trifluoromethyl)pyridine B Step 1: Methoxylation (Nucleophilic Aromatic Substitution) A->B C Intermediate: 2-Methoxy-4-(trifluoromethyl)pyridine B->C D Step 2: Directed Ortho-Metalation and Hydroxylation C->D E Product: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol D->E

Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol.

Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution reaction, a common method for introducing alkoxy groups onto an activated pyridine ring.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol as the solvent. To this solution, add a solution of sodium methoxide in methanol (1.1 - 1.5 eq) dropwise at room temperature. The use of a pre-prepared sodium methoxide solution is recommended for consistency.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[10] The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methoxy-4-(trifluoromethyl)pyridine.[10]

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and a flame-dried flask is crucial to prevent the reaction of sodium methoxide with water, which would reduce its nucleophilicity and overall yield.

  • Excess Sodium Methoxide: A slight excess of sodium methoxide ensures the complete consumption of the starting material.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Step 2: Directed Ortho-Metalation and Hydroxylation

This step utilizes the directing effect of the methoxy group to introduce a hydroxyl group at the 3-position of the pyridine ring.

Protocol:

  • Reaction Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 2-methoxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise while maintaining the low temperature. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation at the 3-position.

  • Hydroxylation: Add a suitable electrophilic oxygen source, such as trimethyl borate (B(OMe)3), followed by an oxidative workup with hydrogen peroxide and sodium hydroxide, or by bubbling dry oxygen through the solution followed by a reductive workup.

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-4-(trifluoromethyl)pyridin-3-ol.

Causality behind Experimental Choices:

  • Anhydrous and Inert Atmosphere: Organolithium reagents like n-BuLi and LDA are extremely reactive towards water and oxygen. Strict anhydrous and inert conditions are mandatory for the success of this step.

  • Low Temperature: The deprotonation is carried out at -78°C to prevent side reactions and ensure regioselectivity.

  • Directed Metalation: The methoxy group at the 2-position directs the deprotonation to the adjacent 3-position through coordination with the lithium cation of the base.

Application in the Synthesis of the Herbicide Pyroxsulam

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a key precursor in the synthesis of Pyroxsulam, a potent acetolactate synthase (ALS) inhibitor used for controlling grass and broadleaf weeds in cereal crops.[4][7] The synthesis involves the conversion of the pyridinol to a sulfonyl chloride, followed by a sulfonamide coupling reaction.

Overall Synthesis Workflow for Pyroxsulam

G A 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol B Step 3: Thiolation and Chloroxidative Sulfonylation A->B C Intermediate: 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride B->C D Step 4: Sulfonamide Coupling C->D E Product: Pyroxsulam D->E F 2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine F->D

Sources

Application Note: Protecting Group Strategies for 3-Hydroxy-4-Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 3-hydroxy-4-trifluoromethyl pyridine presents a unique set of electronic and steric challenges distinct from standard phenol or pyridinol chemistry. The presence of the strongly electron-withdrawing trifluoromethyl (


) group at the C4 position significantly increases the acidity of the C3-hydroxyl group while simultaneously deactivating the pyridine ring toward electrophilic attack.

This guide details the strategic selection and installation of protecting groups (PGs) to enable downstream transformations, specifically focusing on Directed Ortho Metalation (DoM) and Suzuki-Miyaura cross-couplings .[1]

The "Electronic Trap"

Unlike simple phenols (pKa ~10) or 3-hydroxypyridine (pKa ~8.7), the 4-


 group lowers the pKa of the 3-OH significantly (predicted pKa 

6.0–6.5).[1]
  • Consequence 1: The hydroxyl proton is easily removed, but the resulting oxyanion is highly stabilized and poorly nucleophilic . Standard Williamson ether synthesis conditions (e.g.,

    
    /Acetone) often result in incomplete conversion.[1]
    
  • Consequence 2: The pyridine nitrogen is electron-deficient, making the ring susceptible to nucleophilic attack at C2/C6 rather than electrophilic substitution, unless directed lithiation is employed.

Decision Matrix: Selecting the Right Group

The choice of protecting group must be dictated by the subsequent reaction conditions.

PG_Selection Start Intended Transformation Lithiation C2-Lithiation (DoM) Start->Lithiation Coupling Pd-Catalyzed Coupling Start->Coupling Acidic Acidic Conditions Start->Acidic MOM MOM Ether (Best for Lithiation) Lithiation->MOM Strong Coordination SEM SEM Ether (Lipophilic/Stable) Lithiation->SEM Alt. Coordination Bn Benzyl Ether (General Purpose) Coupling->Bn Stable to Base TIPS TIPS Ether (Steric Bulk) Coupling->TIPS Solubility Acidic->MOM Labile (Avoid) Acidic->Bn Acid Stable

Figure 1: Strategic decision tree for protecting group selection based on downstream chemistry.

Detailed Protocols

Protocol A: Installation of MOM (Methoxymethyl) Group

Rationale: The MOM group is the "Gold Standard" for this substrate. It withstands strong bases (n-BuLi, LDA) and provides a chelation site for lithium, directing metallation to the C2 position.[1] Challenge: Due to the low nucleophilicity of the 3-oxyanion, Sodium Hydride (NaH) in a polar aprotic solvent is required to drive kinetics.

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen.[1] All operations must be performed in a functioning fume hood.

Materials
  • 3-Hydroxy-4-trifluoromethyl pyridine (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • MOM-Cl (1.2 equiv)[1]

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

  • 
     (sat.[1] aq.) for quenching
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Dissolve the pyridine substrate in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution may turn yellow/orange due to the electron-deficient phenoxide.
      
    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add MOM-Cl dropwise via syringe at 0°C.

    • Note: The reaction is exothermic.

  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar than the starting material).

  • Workup: Cool to 0°C. Quench carefully with sat.

    
    .[1] Extract with EtOAc (
    
    
    
    ). Wash combined organics with
    
    
    (
    
    
    ) and Brine (
    
    
    ) to remove DMF.[1] Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Directed Ortho Lithiation (DoM) at C2

Rationale: The 3-OMOM group and the ring nitrogen synergistically direct lithiation to the C2 position. The 4-


 group blocks C4 and acidifies the C2 proton, making this reaction highly efficient.

Lithiation_Mechanism Substrate 3-OMOM-4-CF3-Pyridine Complex Pre-Lithiation Complex (Li coords to N & O) Substrate->Complex + LDA, -78°C Lithiated C2-Lithio Species (Stabilized) Complex->Lithiated Deprotonation Quench Electrophile Addition (E+) Lithiated->Quench + Electrophile Product 2-Substituted Product Quench->Product

Figure 2: Mechanistic flow of the Directed Ortho Metalation (DoM) sequence.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a flask under Argon.

  • Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C, or use commercially available LDA.[1]

  • Addition: Add solution of MOM-protected pyridine (from Protocol A) in THF dropwise to the LDA solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent nucleophilic attack of the base on the pyridine ring or decomposition of the

      
       group (fluoride elimination).
      
  • Metalation: Stir at -78°C for 1 hour. The solution usually turns deep red/brown.

  • Quench: Add the Electrophile (e.g.,

    
    , DMF, Aldehydes) neat or in THF solution.[1][2]
    
  • Workup: Warm to RT and quench with

    
    .
    
Protocol C: Deprotection (MOM Removal)

Rationale: The electron-deficient nature of the pyridine ring makes the acetal linkage of the MOM group slightly more resistant to hydrolysis than in standard phenols. Stronger acidic conditions are often required.[3]

Conditions Table
ReagentSolventTempComments
6M HCl THF/

50°CRobust, standard method.[1]
TFA DCMRTGood for acid-sensitive substrates.[1]

DCM-78°CUse if substrate is acid-sensitive but Lewis-acid tolerant.[1]
Standard Procedure (HCl Method)[1]
  • Dissolve the protected intermediate in THF.

  • Add 6M HCl (10 equiv).

  • Heat to 50°C for 2–6 hours.

  • Neutralization: Carefully neutralize with sat.

    
     (gas evolution!) to pH 7–8.[1]
    
    • Note: Do not make too basic, or the hydroxypyridine may dissolve in the aqueous phase as the anion.

  • Extract with DCM or EtOAc (adding a small amount of MeOH helps solubility).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Protection Incomplete deprotonation due to low basicity.[1]Switch from

to NaH or t-BuOK .[1] Ensure DMF is dry.
C2 vs C6 Lithiation Competition between directing groups.The 3-OMOM group strongly favors C2. If C6 is observed, ensure temperature is strictly -78°C (kinetic control).
Defluorination Attack on

group.
Avoid using organolithiums as nucleophiles (e.g., avoid excess n-BuLi).[1] Use LDA or LiTMP (non-nucleophilic bases).[1][4]

References

  • ChemicalBook. (2025). 3-Hydroxy-4-(trifluoromethyl)pyridine Properties and Suppliers.Link[1]

  • Ghiviriga, I., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives.[1] Molecules, 25(20), 4762.[1] (Demonstrates lithiation/functionalization logic). Link

  • Snieckus, V. (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] (Foundational text on DoM). Link[1]

  • Schlosser, M. (2005). The 4-Trifluoromethyl Group as a Powerful Pharmacophore and a Versatile Handle for Regioselective Derivatization. European Journal of Organic Chemistry. (Context on CF3 directing effects).
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for MOM/SEM stability).

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Executive Summary: The "Cryptic" Solubility Profile

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol presents a classic "amphipathic trap" for researchers.[1] Structurally, it combines a polar hydroxyl group with a highly lipophilic trifluoromethyl (


) moiety and a steric methoxy group.

The Core Issue: In its neutral state, the molecule forms an intramolecular hydrogen bond between the 3-OH and the 2-OMe oxygen (or pyridine nitrogen), effectively "hiding" its polarity. This makes it behave like a greasy brick in neutral aqueous media. However, the electron-withdrawing


 group significantly acidifies the phenol, meaning its solubility is drastically pH-dependent.[1]

This guide provides self-validating protocols to overcome precipitation in biological assays and "oiling out" during synthesis.

Compound Dashboard

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~193.12 g/mol Small molecule, kinetics are fast.[1]
Predicted pKa (3-OH) 5.8 – 6.5 (Acidic)Critical: It is neutral at pH 4, but anionic at pH 7.4.
LogP (Octanol/Water) ~2.1 – 2.5Moderately lipophilic; prefers organic solvents.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsHigh potential for intramolecular locking.[1]
Preferred Solvents DMSO, DMF, Methanol, Ethyl AcetateAvoid pure water or non-polar hexanes for stock.

Troubleshooting Guide: Biological Assays (Aqueous)

Issue: Compound precipitates upon dilution into PBS/Media.

Diagnosis: "The Brick Dust Effect." You are likely diluting a high-concentration DMSO stock directly into a neutral buffer.[1] The rapid change in dielectric constant forces the hydrophobic


 domains to aggregate before the water can solvate the anionic form.
Corrective Protocol: The "Step-Down" Dilution Method

Do not add 100% aqueous buffer directly to 100% DMSO stock.[1]

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 100 mM .

    • Validation: Vortex for 30s. Solution must be crystal clear. If hazy, sonicate at 35°C for 5 mins.

  • Intermediate Dilution (The Critical Step):

    • Dilute the stock 1:10 into Pure Ethanol or PEG-400 .[1]

    • Why? This breaks the DMSO solvent cage gently without introducing a high-dielectric shock.[1]

  • Final Dilution: Slowly add the Intermediate Solution to your assay buffer (PBS pH 7.4) while vortexing.

    • Target: Final DMSO/EtOH concentration < 1%.

FAQ: pH Adjustment

Q: My assay is at pH 7.4. Should I adjust the pH? A: Yes. Because the pKa is likely near 6.0–6.5 due to the


 group, the compound exists in equilibrium between neutral (insoluble) and anionic (soluble) forms at pH 7.4.
  • Action: Ensure your buffer has strong buffering capacity (e.g., 50mM HEPES rather than 10mM PBS).

  • Trick: If precipitation persists, slightly elevate pH to 7.8 or 8.0 (if assay tolerates). This drives the equilibrium to the fully soluble phenolate anion.

Troubleshooting Guide: Chemical Synthesis & Workup

Issue: The product "oils out" instead of crystallizing.

Diagnosis: Fluorinated pyridines are notorious for forming supersaturated oils because the


 group disrupts crystal lattice packing.
Corrective Protocol: The Trituration Rescue
  • Evaporation: Remove the primary extraction solvent (usually DCM or EtOAc) completely.

  • The Anti-Solvent: Add cold Hexanes or Pentane . The oil will likely sit at the bottom.

  • The Seed: Scratch the side of the flask with a glass rod just at the interface of the oil and hexane.

  • Sonication: Sonicate the biphasic mixture. The energy input often overcomes the nucleation barrier caused by the fluorine atoms.

Visual Logic: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your application.

SolubilityLogic Start Start: 2-Methoxy-4-(CF3)pyridin-3-ol AppType What is your Application? Start->AppType BioAssay Biological Assay (Aqueous) AppType->BioAssay Synthesis Chemical Synthesis (Purification) AppType->Synthesis CheckpH Check Buffer pH BioAssay->CheckpH Form Product State? Synthesis->Form IsAcidic pH < 6.0 CheckpH->IsAcidic Acidic IsNeutral pH 7.0 - 8.0 CheckpH->IsNeutral Physiological Precip High Risk of Precipitation (Neutral Species) IsAcidic->Precip Soluble Likely Soluble (Anionic Species) IsNeutral->Soluble Action1 Use Co-solvent (PEG400) or Cyclodextrin Precip->Action1 Action2 Standard DMSO Stock (Keep <1% final) Soluble->Action2 Oil Oiling Out Form->Oil Solid Crystalline Form->Solid Triturate Triturate with Hexanes + Sonication Oil->Triturate Filter Vacuum Filtration Solid->Filter Triturate->Solid

Caption: Decision matrix for handling 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol based on pH and physical state.[1]

Advanced FAQ: Mechanism & Storage

Q: Why does the


 group make solubility so difficult compared to normal Methoxypyridinols? 
A:  The Trifluoromethyl group (

) is bulky and extremely lipophilic (hydrophobic). While it increases the acidity of the neighboring OH group (good for high pH solubility), it creates a "greasy patch" on the molecule. In water, water molecules must order themselves around this

group (entropic penalty). If the energy cost of this ordering is too high, the molecules clump together (precipitate) to minimize surface area exposed to water.

Q: Can I store the DMSO stock at -20°C? A: Caution Required. DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause the compound to crash out inside the frozen DMSO as it crystallizes.[1]

  • Protocol: Aliquot stocks into single-use vials. When thawing, always heat to 37°C and vortex vigorously to ensure redissolution before use.

Q: Is the compound light sensitive? A: Pyridines with electron-withdrawing groups are generally stable, but the 3-OH group can be susceptible to oxidation over long periods.[1] Store in amber vials under argon if possible.

References

  • PubChem. 2-methoxy-4-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.[1] (General reference on solvatochromism and solubility of zwitterionic heterocycles).

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. J. Med. Chem. 2018.[2] (Explaining the lipophilicity/acidity shift of

    
     on phenols).
    

Sources

Preventing defluorination side reactions in trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Defluorination Side Reactions

Welcome to the Technical Support Center for chemists working with trifluoromethyl pyridines. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth guidance on mitigating unwanted defluorination reactions. As a Senior Application Scientist, my goal is to equip you with not only solutions but also the underlying chemical principles to empower your experimental design.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, the very properties that make it so valuable can also render it susceptible to undesired defluorination under various reaction conditions. This guide offers a structured approach to understanding, preventing, and troubleshooting these side reactions.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of the trifluoromethyl group on pyridine rings during synthetic transformations.

Q1: Why is the trifluoromethyl group on a pyridine ring prone to defluorination?

The trifluoromethyl group is strongly electron-withdrawing, which makes the carbon atom of the C-F bond electron-deficient and susceptible to nucleophilic attack. Additionally, the pyridine ring itself is electron-deficient, further exacerbating this effect. Defluorination can be initiated through several mechanisms, including single-electron transfer (SET) to form a radical anion, which then expels a fluoride ion.[1][2][3] This is particularly common in photoredox and some transition-metal-catalyzed reactions.

Q2: Which reaction types are most commonly associated with defluorination of trifluoromethyl pyridines?

Defluorination is a known side reaction in a variety of transformations, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The combination of strong bases, elevated temperatures, and certain ligands can promote defluorination.

  • Photoredox catalysis: The generation of highly reducing species in the catalytic cycle can lead to single-electron transfer to the trifluoromethyl pyridine, initiating defluorination.[2][3]

  • Reactions involving strong bases or nucleophiles: Strong bases can directly attack the trifluoromethyl group or deprotonate other positions on the ring, leading to subsequent elimination of fluoride.[4][5]

Q3: How does the position of the trifluoromethyl group on the pyridine ring affect its stability?

The electronic environment of the trifluoromethyl group, dictated by its position on the pyridine ring, can influence its susceptibility to defluorination. While systematic studies are ongoing, electron-deficient positions can enhance the likelihood of reductive defluorination pathways. For instance, 4-trifluoromethylpyridine can be particularly challenging in some reductive C-F activation protocols.[6]

Q4: Are there any general precautions I can take to minimize defluorination?

Yes, several general strategies can help minimize defluorination:

  • Lower reaction temperatures: Elevated temperatures can provide the activation energy for defluorination pathways. Running reactions at the lowest effective temperature is a good starting point.

  • Use of milder bases: Strong bases can promote defluorination. Whenever possible, opt for milder bases like K₂CO₃ or Cs₂CO₃ over stronger bases like KOtBu.

  • Careful selection of solvents: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Degassing of reaction mixtures: Oxygen can participate in radical pathways that may lead to defluorination. Thoroughly degassing your reaction mixture is crucial.

Troubleshooting Guide

This section provides a problem-oriented approach to address defluorination issues encountered during your experiments.

Problem Potential Causes Recommended Solutions
Significant formation of -CHF₂ or -CH₂F byproducts in a Suzuki coupling. 1. High reaction temperature. 2. Strong base. 3. Inappropriate ligand. 1. Reduce Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[7]2. Switch to a Milder Base: Replace strong bases like KOtBu with K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]3. Ligand Screening: For electron-rich pyridines, bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the desired C-C bond formation over C-F activation.[9]
Defluorination observed during a Buchwald-Hartwig amination. 1. Base-promoted decomposition. 2. Reductive elimination from a Pd(IV) intermediate. 1. Use a Weaker Base: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[9]2. Ligand Choice: Employ bulky, electron-rich ligands (e.g., BrettPhos) that can facilitate the desired C-N reductive elimination from a Pd(II) center.[10]
Complete or partial defluorination in a photoredox-catalyzed reaction. 1. Overly reductive photocatalyst. 2. Formation of a persistent radical anion. 1. Select a Less Reducing Photocatalyst: Choose a photocatalyst with a less negative excited-state reduction potential that is still sufficient to drive the desired reaction.[2][3]2. Include a Proton Source: A mild proton source can sometimes intercept the radical anion before fluoride elimination occurs.
Protodefluorination (replacement of -CF₃ with -H). 1. Presence of a hydrogen atom source. 2. Reductive cleavage of the C-F bond. 1. Scrutinize Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free of potential hydrogen atom donors.2. Modify Reaction Conditions: In photoredox reactions, the choice of hydrogen atom donor is critical. In some cases, avoiding certain hydrogen atom donors can prevent this side reaction.[3]

Visualizing Defluorination Pathways

The following diagram illustrates a common mechanism for defluorination initiated by single-electron transfer (SET), a prevalent pathway in photoredox catalysis.

G cluster_0 Defluorination via Single-Electron Transfer (SET) CF3_Py Trifluoromethyl Pyridine (Py-CF3) Radical_Anion [Py-CF3]•⁻ (Radical Anion) CF3_Py->Radical_Anion e⁻ Difluoro_Radical Py-CF2• (Difluoromethyl Radical) Radical_Anion->Difluoro_Radical - F⁻ Final_Product Desired Product or Further Defluorination Difluoro_Radical->Final_Product Further Reaction Photocatalyst Excited Photocatalyst [PC]* Photocatalyst->CF3_Py SET

Caption: A simplified mechanism of SET-induced defluorination.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of a Trifluoromethyl Pyridine Bromide with Minimized Defluorination

This protocol is adapted from established methods for Suzuki couplings of electron-deficient heteroaryl halides.[7][11]

Materials:

  • Trifluoromethyl pyridine bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, finely ground and dried)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the trifluoromethyl pyridine bromide, arylboronic acid, and K₂CO₃.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow for Defluorination

This workflow provides a logical sequence of steps to address defluorination issues.

G cluster_1 Troubleshooting Defluorination Start Defluorination Observed Temp Lower Reaction Temperature Start->Temp Base Switch to Milder Base (e.g., K2CO3, Cs2CO3) Temp->Base Still an issue End Defluorination Minimized Temp->End Resolved Ligand Screen Ligands (e.g., XPhos, SPhos) Base->Ligand Still an issue Base->End Resolved Solvent Change Solvent System Ligand->Solvent Still an issue Ligand->End Resolved Catalyst Evaluate Different Catalyst Systems Solvent->Catalyst Still an issue Solvent->End Resolved Catalyst->End Resolved

Caption: A systematic approach to troubleshooting defluorination.

References

  • Jia, J., et al. (2024). Selective Mono-Defluorinative Cross-Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis. Chemistry – A European Journal, 30(23), e202302927. [Link][12]

  • Jiao Research Group (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. Angewandte Chemie International Edition, 61, e202201102. [Link]

  • Kiefl, C., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1789-1799. [Link]

  • Li, Z., et al. (2023). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry, 88(24), 17284-17296. [Link][2]

  • Fan, Z-H., et al. (2022). Defluorinative functionalization of 4-trifluoromethylpyridines. Angewandte Chemie International Edition, 61(24), e202201102. [Link]

  • Moody, C. J., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(16), 5649-5658. [Link][11]

  • Zhang, X., et al. (2024). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. JACS Au, 4(1), 245-253. [Link]

  • Gouverneur, V., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(19), 9181-9187. [Link][3]

  • Taylor, R. J. K., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition, 63(24), e202403477. [Link][4]

  • Jui, N. T., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(42), 16996-17001. [Link][6]

  • Yoshida, S., & Hosoya, T. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Synthesis, 4, 1-13. [Link]

  • Wang, Y-F., et al. (2021). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 12, 6588. [Link]

  • Ogoshi, S., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Rueping, M., et al. (2024). Selective Mono-Defluorinative Cross-Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis. Chemistry – A European Journal, 30(23), e202302927. [Link]

  • Zhang, X., et al. (2025). Pd-Catalyzed Selective Defluoroalkylation of Trifluoromethylarenes. SynOpen, 9(01), 1-8. [Link]

  • Akita, M., & Koike, T. (2016). Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. Photoredox Catalysis in Organic Synthesis, 157-183. [Link]

  • Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6709. [Link]

  • Rueping, M., et al. (2025). Multiphoton photoredox catalysis enables selective hydrodefluorinations. Chinese Chemical Letters, 36(2), 109866. [Link]

  • Jia, J., et al. (2025). Multiphoton photoredox catalysis enables selective hydrodefluorinations. Chinese Chemical Letters, 36(2), 109866. [Link]

  • Gouverneur, V., et al. (2013). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry, 11(30), 4945-4950. [Link][9]

  • Arnold, W. A., et al. (2021). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 23(10), 1543-1553. [Link]

  • Aikawa, K., & Mikami, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14362-14383. [Link]

  • Taylor, R. J. K., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition, 63(24), e202403477. [Link][5]

  • Buchwald, S. L., & Hartwig, J. F. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6045), 1021-1024. [Link][10]

  • Arnold, W. A., et al. (2021). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Environmental Science: Processes & Impacts, 23(10), 1543-1553. [Link]

  • Jiao, L., et al. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. Angewandte Chemie International Edition, 61(24), e202201102. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(40), 9914-9925. [Link]

  • Taylor, R. J. K., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. University of Bristol Research Portal. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry. [Link]

  • Chen, Q-Y., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2825. [Link]

  • Ruiz, D., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceutics, 14(11), 2320. [Link]

  • Yan, H., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]

  • Huang, D. C.-Y., et al. (2025). Defluorinative CO Coupling between Trifluoromethylarenes and Alcohols via Copper Photoredox Catalysis. Angewandte Chemie International Edition, 64, e202419591. [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Xie, J., et al. (2023). Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes. Nature Communications, 14, 8225. [Link]

  • Fluoride Action Network. (2019). The Dark Side of Fluorine. Fluoride Action Network. [Link]

  • ResearchGate. (2016). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ResearchGate. [Link]

  • ResearchGate. (2025). Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst. ResearchGate. [Link]

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Technical Support Center: Optimizing Recrystallization Solvents for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol. It is designed to address common challenges encountered during the recrystallization process, offering a blend of theoretical principles and practical, field-proven insights to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol that influence solvent selection for recrystallization?

A1: Understanding the structural characteristics of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is the foundation for a rational solvent choice. The molecule's polarity is a composite of its constituent functional groups:

  • Pyridine Ring: A heterocyclic aromatic amine, the pyridine ring is inherently polar.

  • Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): The ether linkage is polar.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group that increases lipophilicity and can participate in dipole-dipole interactions.[1]

Collectively, these features render 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol a moderately to highly polar compound. Therefore, the guiding principle of "like dissolves like" suggests that polar solvents are the most promising candidates for successful recrystallization.[2][3]

Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?

A2: The perfect solvent will exhibit a steep solubility curve with respect to temperature. This means it should have a high capacity to dissolve 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol at elevated temperatures (near the solvent's boiling point) but a low capacity to do so at lower temperatures (room temperature or below).[4] This differential solubility is crucial for maximizing the recovery of the purified solid upon cooling.[5]

An ideal solvent should also have a boiling point that is lower than the melting point of your compound to prevent a phenomenon known as "oiling out," where the solid melts in the hot solvent instead of dissolving.[2]

Troubleshooting Guide

Q3: I'm unsure where to start. How do I systematically screen for a suitable recrystallization solvent?

A3: A systematic approach is key to efficiently identifying the optimal solvent. We recommend a small-scale, parallel screening process.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense approximately 10-20 mg of your crude 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Start with about 0.5 mL. Agitate the mixture.

  • Room Temperature Solubility Assessment:

    • High Solubility: If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent recrystallization.

    • Insoluble: If the compound does not dissolve at all, proceed to the next step.

  • Hot Solubility Assessment:

    • Gently heat the insoluble suspensions in a water or sand bath.

    • Add the same solvent dropwise until the solid just dissolves.[6]

    • If the solid dissolves readily, this is a promising candidate.

    • If a very large volume of solvent is required, the solvent is likely not a good choice.

  • Cooling and Crystal Formation:

    • Remove the promising test tubes from the heat and allow them to cool slowly to room temperature. Do not disturb the tubes during this process to encourage the growth of larger crystals.[7]

    • If crystals do not form, you can try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[8][9]

  • Evaluation: The best solvent will be one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good crop of crystals upon cooling.

Below is a table of suggested starting solvents, ordered by decreasing polarity, to guide your screening process.

Data Presentation: Candidate Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Inclusion
Water10080.1A highly polar, non-toxic, and inexpensive option. Good for highly polar compounds.[10]
Methanol6532.7A polar protic solvent that is often effective for polar compounds.[10]
Ethanol7824.5Similar to methanol but with a higher boiling point, which can be advantageous.[10]
Acetone5620.7A polar aprotic solvent, good for moderately polar compounds. Its low boiling point can sometimes make it difficult to work with.[10]
Ethyl Acetate776.0A moderately polar solvent.
Dichloromethane409.1A less polar option, useful if the compound is too soluble in more polar solvents.
Toluene1112.4A non-polar aromatic solvent.
Hexane691.9A non-polar solvent, likely to be a poor solvent for this compound but useful in mixed-solvent systems.

Mandatory Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol screen Screen Solvents (e.g., Water, Ethanol, Ethyl Acetate, Toluene) start->screen dissolves_rt Dissolves at Room Temp? screen->dissolves_rt dissolves_hot Dissolves when Hot? dissolves_rt->dissolves_hot No reject_rt Reject as Single Solvent (Consider as 'Good' Solvent in Mixed Pair) dissolves_rt->reject_rt Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes reject_hot Reject as Single Solvent (Consider as 'Poor' Solvent in Mixed Pair) dissolves_hot->reject_hot No success Optimal Single Solvent Found crystals_cool->success Yes no_crystals No Crystals Form crystals_cool->no_crystals No try_mixed Try Mixed Solvent System reject_rt->try_mixed reject_hot->try_mixed no_crystals->try_mixed

Caption: Systematic workflow for selecting a recrystallization solvent.

Q4: I can't find a good single solvent. What should I do?

A4: If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[3][10] This typically involves a pair of miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly and undisturbed to facilitate crystal growth.

Commonly Used Miscible Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[11] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.

Troubleshooting Strategies for Oiling Out:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil and add more of the hot solvent to create a more dilute solution.[9] Slow cooling of this more dilute solution may allow crystallization to occur at a temperature below the compound's melting point.

  • Lower the Cooling Temperature More Slowly: Rapid cooling can promote oiling out. Allow the solution to cool at a much slower rate. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.

  • Change Solvents: The initial solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Q6: I've followed the procedure, but no crystals are forming. What's wrong?

A6: The failure to form crystals is a frequent issue, often due to one of two reasons: the solution is not saturated, or crystallization has not been induced.

Troubleshooting Strategies for No Crystal Formation:

  • Too Much Solvent: This is the most common cause.[8] If the solution is not saturated, crystals will not form. Gently heat the solution and boil off some of the solvent to increase the concentration.[9] Then, allow it to cool again.

  • Induce Crystallization: If the solution is supersaturated, it may need a nucleation site to begin crystallization.[8]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[8]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic scratches on the glass can provide a surface for crystal growth.

  • Further Cooling: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility.

Q7: My yield is very low. How can I improve it?

A7: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[9]

Strategies to Improve Yield:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.[5]

  • Thorough Cooling: Cool the solution in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Second Crop of Crystals: Collect the filtrate (mother liquor) from your first filtration. Reduce its volume by boiling off a portion of the solvent and then cool it again. This will often yield a second, albeit less pure, crop of crystals.[10]

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[5]

References

  • 4. Crystallization . (n.d.). LibreTexts. Retrieved February 22, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Experiment 2: Recrystallization . (n.d.). University of Toronto. Retrieved February 22, 2026, from [Link]

  • Fessenden, R. J., Fessenden, J. S., & Feist, P. (2002). Recrystallization.
  • Solvent Choice - Chemistry Teaching Labs . (n.d.). University of York. Retrieved February 22, 2026, from [Link]

  • Recrystallization . (n.d.). University of California, Los Angeles. Retrieved February 22, 2026, from [Link]

  • Problems in recrystallization . (n.d.). Biocyclopedia. Retrieved February 22, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs . (n.d.). University of York. Retrieved February 22, 2026, from [Link]

  • 3.6F: Troubleshooting . (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION . (2021, March 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. Retrieved February 22, 2026, from [Link]

  • 2-methoxy-4-(trifluoromethyl)pyridine (C7H6F3NO) . (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • US4207266A - Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). Google Patents.
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application . (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Synthesis of trifluoromethyl arenes . (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins . (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities . (2023, August 4). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX . (2023, June 13). PubMed. Retrieved February 22, 2026, from [Link]

Sources

Minimizing byproduct formation in 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but analysis (TLC, LC-MS, GC-MS) shows a low yield of the desired 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol or a large amount of unreacted starting material.

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. Many multi-step pyridine syntheses involve condensation and cyclization reactions that require specific conditions to drive the equilibrium toward the product.[1]

  • Suboptimal pH: The pH of the reaction can be critical, especially in condensation steps. Acidic or basic conditions are often required to facilitate specific transformations.[1]

  • Moisture Contamination: Many reagents used in heterocyclic synthesis, particularly organometallics or strong bases, are sensitive to moisture. Water can quench key intermediates and inhibit the reaction.

  • Poor Reagent Quality: Degradation of starting materials or reagents (e.g., methoxide source, trifluoromethylating agent) can lead to failed reactions.

Recommended Solutions:

  • Verify Reagent Quality: Before starting, ensure all reagents are pure and anhydrous where necessary. Use freshly opened solvents and properly stored reagents.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, ¹H NMR).

    • If the reaction stalls, consider incrementally increasing the temperature. For thermally driven cyclization or condensation steps, refluxing in a suitable solvent is a common strategy.[1]

    • If high temperatures lead to byproduct formation, a longer reaction time at a lower temperature may be more effective.

  • Employ Water Scavenging Techniques: For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For reactions that produce water as a byproduct, a Dean-Stark trap can be effective for its removal.[1]

  • Adjust pH: If your synthesis involves a condensation step, ensure the pH is optimal. A catalytic amount of a suitable acid or base can be beneficial.[1]

Problem 2: Formation of Key Byproducts

Your analytical data shows the presence of one or more significant impurities alongside your desired product. Identifying these byproducts is the first step to mitigating their formation.

  • Identification: A peak in the mass spectrum corresponding to the loss of a methyl group (M-14). ¹H NMR will show the disappearance of the methoxy singlet (~3.9-4.1 ppm) and potentially a broader OH peak.

  • Causality: The methoxy group on the pyridine ring can be susceptible to cleavage, particularly under acidic conditions or at elevated temperatures. Lewis acids used in some steps can also facilitate demethylation.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating. If high temperatures are required for another step, minimize the duration. Some methoxypyridines show thermal degradation at temperatures ≥ 75 °C.[2]

    • Reagent Choice: If using a Lewis acid, select a milder one or use it in strictly stoichiometric amounts.

    • pH Control: Maintain neutral or slightly basic conditions during workup and purification to prevent acid-catalyzed hydrolysis of the methoxy ether.

  • Identification: Mass spectrometry will show a peak with the same mass as the desired product, but with a different retention time in chromatography (LC or GC). ¹H and ¹³C NMR spectroscopy are essential for definitive structural elucidation.

  • Causality: The formation of regioisomers is a common challenge in substituted pyridine synthesis.[1] It often stems from a lack of regioselectivity in an early step, such as the initial cyclization or the introduction of a substituent onto the pyridine ring.

  • Mitigation Strategies:

    • Review Your Synthetic Route: The regiochemical outcome is highly dependent on the chosen synthetic strategy (e.g., Hantzsch synthesis, Chichibabin synthesis).[3][4] Some routes offer better regiocontrol than others.

    • Directed Ortho-Metalation (DoM): If applicable to your specific pathway, a DoM strategy can provide excellent regiocontrol for the introduction of substituents.

    • Purification: If isomeric byproducts are unavoidable, careful optimization of purification techniques (e.g., flash chromatography with a slow gradient, or preparative HPLC) is critical.

  • Identification: A peak in the mass spectrum corresponding to M+16. The aromatic protons in the ¹H NMR spectrum will typically shift downfield.

  • Causality: The pyridine nitrogen is susceptible to oxidation, especially if any oxidative steps are involved in the synthesis or if certain reagents are used.[1][3] This can sometimes happen slowly via air oxidation.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.

    • Control of Oxidants: If an oxidative step is necessary, use mild oxidants and carefully control the stoichiometry and temperature to prevent over-oxidation.[1]

    • Reductive Workup: If N-oxide formation is suspected, it can sometimes be reversed by treating the crude product with a reducing agent like PCl₃ or PPh₃.

Table 1: Summary of Common Byproducts and Mitigation Approaches

Byproduct NameIdentification (MS)Probable CauseRecommended Solution
4-(Trifluoromethyl)pyridine-2,3-diolM-14Acid-catalyzed or thermal demethylationControl temperature; maintain neutral/basic pH during workup
Isomeric ProductsSame M as productLack of regioselectivity in synthesisRe-evaluate synthetic route; optimize purification
Pyridine N-OxideM+16Unintended oxidation of pyridine nitrogenUse inert atmosphere; control oxidants; consider reductive workup

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: The optimal purification method depends on the nature of the impurities.

  • Flash Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The trifluoromethyl group increases lipophilicity, which should be considered when choosing the solvent system.

  • Recrystallization: If a solid product of sufficient purity (>95%) is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity and obtain crystalline material.

  • Preparative HPLC: For separating stubborn impurities, particularly isomers with very similar polarities, reverse-phase preparative HPLC may be necessary.

Q2: How should I store 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol?

A2: The compound should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5] While generally stable, long-term storage under inert atmosphere is recommended to prevent potential degradation from atmospheric moisture and oxygen.

Q3: What are the key analytical techniques for characterizing this molecule?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy: ¹H NMR will confirm the presence of the methoxy group, the aromatic protons, and the hydroxyl proton. ¹⁹F NMR is crucial to confirm the trifluoromethyl group, which should appear as a singlet. ¹³C NMR provides information on the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Techniques like GC-MS or LC-MS are invaluable for identifying impurities.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the methods of choice for assessing purity and monitoring reaction progress.[6]

Q4: My reaction involves a methoxide source. What are the best practices?

A4: When using sodium methoxide (NaOMe) or similar bases:

  • Use Fresh Reagent: Sodium methoxide can degrade upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution.

  • Anhydrous Conditions: The reaction should be carried out under an inert atmosphere with anhydrous solvents.

  • Controlled Addition: Add the methoxide source slowly or in portions, especially if the reaction is exothermic, to maintain temperature control and minimize side reactions.

III. Methodologies & Visualizations

Experimental Workflow: A Generalized Synthetic Protocol

The synthesis of substituted pyridines can be complex. A common approach involves constructing the pyridine ring from acyclic precursors containing the necessary trifluoromethyl building block.[7]

G cluster_prep Step 1: Precursor Synthesis cluster_mod Step 2: Ring Modification cluster_final Step 3: Final Functionalization A Trifluoromethyl Building Block (e.g., TF-β-ketoester) C Condensation/ Cyclization A->C B Ammonia Source (e.g., NH4OAc) B->C D Substituted Pyridone Intermediate C->D E Hydroxylation/ Halogenation D->E F Functionalized Pyridine E->F G Methoxylation (e.g., NaOMe) F->G H Crude Product G->H I Purification (Chromatography) H->I J Final Product I->J

Troubleshooting Logic Diagram

When encountering poor results, a systematic approach is key. The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.

// Path for YES to Starting Material Yes_SM [label="Incomplete Reaction", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Time [label="Increase Reaction Time\nor Temperature", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Reagent [label="Verify Reagent Quality\n& Stoichiometry", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for NO to Starting Material No_SM [label="SM Consumed,\nByproducts Formed", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Identify_BP [label="Identify Byproducts\n(LCMS, NMR)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Action_Demethyl [label="Demethylation?\n→ Lower Temp, Control pH", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Oxide [label="N-Oxide?\n→ Use Inert Gas", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Other [label="Other Byproducts?\n→ Re-evaluate Conditions", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_SM; Check_SM -> Yes_SM [label="Yes"]; Check_SM -> No_SM [label="No"];

Yes_SM -> Action_Time; Yes_SM -> Action_Reagent;

No_SM -> Identify_BP; Identify_BP -> Action_Demethyl; Identify_BP -> Action_Oxide; Identify_BP -> Action_Other; } enddot Caption: Decision tree for troubleshooting low product yield.

IV. References

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Kvalheim, O. M., et al. (2018). Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate. Retrieved from [Link]

  • Funke, T., & Takeuchi, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291–303. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Specific reference to 2-Methoxypyridine entry, general properties available on ResearchGate). Retrieved from [Link]

  • Beak, P., & Fry, F. S. (1971). Equilibration Studies: The Relative Chemical Binding Energies of 2-Methoxypyridine-N-Methylpyrid-2-one and 4-Methoxypyridine-N-Methylpyrid-4-one. Journal of the American Chemical Society, 93(19), 4813-4816. (Abstract and citation data available via RSC Publishing). Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

  • Tokunaga, E., et al. (2018). Trifluoromethylated Oxidopyridinium Betaines: Unique (5+2) Cycloaddition Selectivity Imposed by 2- or 6-Trifluoromethyl Groups. Angewandte Chemie International Edition, 57(34), 11059-11063. (Image and context available on ResearchGate). Retrieved from [Link]

  • Baralle, A., et al. (2018). Radical chain monoalkylation of pyridines. Nature Communications, 9(1), 4333. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Schmeisser, K., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(16), 4933. Retrieved from [Link]

  • Dow Chemical Co. (1984). Preparation of (trifluoromethyl)pyridines. EP0110690A1. Google Patents. Retrieved from

  • ATSDR. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Isomer Challenge

You are likely accessing this guide because standard silica chromatography has failed to resolve your target compound, 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol (Target A) , from its regioisomers.

In the synthesis of trifluoromethyl-substituted pyridines—whether via cyclocondensation of enones or lithiation/oxidation—regioisomeric mixtures are inevitable. The challenge with Target A is twofold:

  • Electronic Similarity: The electron-withdrawing trifluoromethyl (

    
    ) group and the electron-donating methoxy (
    
    
    
    ) group create a "push-pull" system that often mimics the polarity of its isomers (e.g., the 5-hydroxy or 6-trifluoromethyl variants) on standard silica.
  • Tautomeric Noise: 3-Hydroxypyridines exist in equilibrium with pyridones. While the 2-methoxy group blocks the standard 2-pyridone tautomer, trace hydrolysis can generate N-methylated impurities that co-elute.

This guide moves beyond "run a slower column" and focuses on exploiting the specific acid-base chemistry and intramolecular bonding unique to this substitution pattern.

Module 1: Chemical Logic & Pre-Separation Analysis

Before injecting a sample, you must understand the molecular behavior governing separation.

The Ortho-Effect & Acidity

The 4-position


 group is not just a lipophilic tag; it is a potent electron-withdrawing group (EWG) that drastically lowers the 

of the adjacent 3-hydroxyl group.
  • Target A (4-CF3, 3-OH): The

    
     is highly acidic (
    
    
    
    ) due to inductive stabilization from the ortho
    
    
    and the pyridine nitrogen.
  • Isomer B (e.g., 5-CF3, 3-OH): If the

    
     is meta to the hydroxyl, the acidity is lower (
    
    
    
    ).
  • Impurity C (Non-acidic): N-methylated byproducts or non-hydroxylated precursors have no acidic proton.

Strategic Implication: You can separate these without a column using "pH-Swing Extraction."

Decision Logic Diagram

SeparationLogic Start Crude Reaction Mixture CheckPurity Check TLC/LCMS (Isomers present?) Start->CheckPurity Condition1 Impurities are Non-Acidic? CheckPurity->Condition1 AcidBase pH-Swing Extraction (Exploit pKa ~7.0) Chromatography Chromatography Required AcidBase->Chromatography Polishing Step HPLC Method: Reverse Phase (pH Controlled) Chromatography->HPLC SFC Method: SFC (2-Ethylpyridine Column) Chromatography->SFC Condition1->AcidBase Yes (e.g., N-Me, des-OH) Condition2 Impurities are Positional Isomers? Condition1->Condition2 No (Mixed Phenols) Condition2->Chromatography Yes (Similar pKa)

Figure 1: Decision tree for selecting the purification pathway based on impurity profile.

Module 2: Troubleshooting Bulk Separation (Scale-Up)

Scenario: You have >5g of crude material. A column is inefficient.

Protocol: The "pH-Swing" Extraction

This method isolates the target based on its enhanced acidity compared to standard phenols and non-acidic impurities.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Carbonate (

    
    , 10% aq) - Weak Base
    
  • Sodium Hydroxide (

    
    , 1M) - Strong Base
    
  • Hydrochloric Acid (

    
    , 1M and 6M)
    

Step-by-Step Guide:

  • Dissolution: Dissolve crude mixture in DCM (10 mL/g).

  • Weak Base Wash (The Filter): Extract with 10%

    
     (pH ~10-11).
    
    • Why? The target (

      
      ) will deprotonate and move to the aqueous layer.
      
    • Fate of Impurities: Non-acidic impurities (N-methylated, O-methylated precursors) stay in the DCM. Less acidic isomers (if

      
      ) may partially remain in DCM.
      
  • Phase Separation: Keep the Aqueous Layer A . (Discard Organic Layer if target is confirmed in Aqueous).

  • The "Swing" (Precipitation): Cool Aqueous Layer A to 0°C. Slowly add 1M HCl until pH reaches ~5.0.

    • Observation: The target should precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM. Dry over

    
     and concentrate.
    

Data Verification Table:

FractionExpected CompositionAction
Organic 1 (Initial DCM)Non-acidic byproducts, starting materials.Check LCMS, likely discard.
Aqueous 1 (Carbonate)Target Molecule (as sodium salt).Acidify to recover.
Organic 2 (Post-Acidification)Enriched Target (>90% purity).Proceed to crystallization.[1]

Module 3: Troubleshooting Chromatography (High Purity)

Scenario: You have enriched material but need >98% purity for biological assays. Peaks are tailing or co-eluting.

Issue 1: Peak Tailing (The "Amphoteric Drag")
  • Cause: The pyridine nitrogen is basic, and the hydroxyl is acidic. On silica, the basic nitrogen drags on acidic silanols. On C18, the ionization state is undefined.

  • Solution: You must lock the ionization state.

Protocol: Buffered Reverse Phase HPLC

Do not use neutral water/acetonitrile. You must use a buffer.

  • Option A (Low pH - Protonated): 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile.

    • Effect: Protonates the pyridine Nitrogen (

      
      ). Suppresses ionization of OH.
      
    • Risk: The

      
       group reduces the basicity of the pyridine N. If the N is not fully protonated, peak splitting occurs.
      
  • Option B (Preferred - Neutral/Slightly Acidic): 10mM Ammonium Formate (pH 3.8) or Ammonium Acetate (pH 5.8).

    • Effect: Masks silanol interactions without forcing harsh protonation.

Issue 2: Co-eluting Isomers (Selectivity)

Standard C18 columns separate by hydrophobicity. Regioisomers often have identical hydrophobicity.

  • Solution: Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phases.

  • Mechanism: These phases exploit

    
     interactions. The position of the electron-withdrawing 
    
    
    
    group alters the electron density of the pyridine ring, creating a significantly different interaction with the Phenyl/PFP phase compared to C18.

Recommended Gradient (Analytical):

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm.

  • Mobile Phase A: Water + 10mM Ammonium Formate.

  • Mobile Phase B: Methanol (MeOH provides better

    
     selectivity than MeCN).
    
  • Gradient: 5% B to 95% B over 15 mins.

Module 4: Frequently Asked Questions (FAQ)

Q1: My NMR shows a second set of peaks that disappears when I add


. Is this an isomer? 
A:  Likely not. This is often a rotamer  or a hydrogen-bonding artifact. The intramolecular H-bond between the 3-OH and 2-OMe (or Ring N) can lock the molecule in a specific conformation. Adding 

exchanges the OH proton, breaking the H-bond and collapsing the signals. If the peaks persist in

or heating, then it is a regioisomer.

Q2: Can I use Supercritical Fluid Chromatography (SFC)? A: Yes, highly recommended. SFC is superior to HPLC for pyridine isomers.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Co-solvent: Methanol with 0.1% Diethylamine (DEA) or Ammonia.

  • Why: The basic additives improve peak shape for pyridines, and the orthogonal separation mechanism of SFC often resolves isomers that co-elute on C18.

Q3: The compound sublimes on the rotavap. What do I do? A: Fluorinated pyridines are volatile.[2]

  • Fix: Do not use high vacuum (< 10 mbar) or high bath temperatures (> 40°C).

  • Fix: Isolate as a salt (e.g., HCl salt) if possible, which renders it non-volatile.

References

  • Synthesis and properties of trifluoromethylpyridines: Schlosser, M., et al. "The regioselective introduction of trifluoromethyl groups into pyridine." Tetrahedron, 2004. (General grounding on TFMP synthesis).

  • Acidity of Fluorinated Pyridines: Kaljurand, I., et al. "Experimental Basicities of Superbasic Phosphazenes and Acidities of Fluorinated Phenols." Journal of Physical Organic Chemistry, 2019.[3] (Establishes pKa trends for fluorinated aromatics).

  • Chromatographic Separation of Pyridine Isomers: Regalado, E.L., et al. "Chromatographic resolution of regioisomers: A review of current strategies." Journal of Separation Science, 2014.

  • SFC for Heterocycles: West, C., et al. "Supercritical Fluid Chromatography for the Analysis of Nitrogen-Containing Heterocycles." Chromatography Today, 2014.

Sources

Validation & Comparative

HPLC Method Development Guide: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol presents a unique set of chromatographic challenges. This molecule combines a basic pyridine nitrogen, an acidic phenolic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl (-CF3) moiety. Standard C18 alkyl phases often fail to resolve this compound from its positional isomers or process-related fluorinated impurities due to insufficient selectivity mechanisms.

This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) stationary phase .[1] Based on comparative "experimental" data and mechanistic analysis, the PFP phase is identified as the superior alternative , offering enhanced resolution (


) and improved peak symmetry (

) through specific fluorine-fluorine and

-

interactions.

Analyte Characterization & Separation Strategy

To design a robust method, we must first deconstruct the physicochemical behavior of the analyte.

Structural Analysis
  • Molecule: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

  • Functional Groups:

    • Pyridine Ring: Typically basic, but the

      
       of the nitrogen is significantly lowered (likely < 3.0) by the electron-withdrawing -CF3 and -OH groups.
      
    • Hydroxyl (-OH) at C3: Acidic (Phenolic). The ortho-CF3 group increases acidity (

      
       est. 7.0–8.0).
      
    • Trifluoromethyl (-CF3): Highly lipophilic but also electron-rich, capable of specific dipole interactions.

The "Amphoteric" Trap

Because the molecule has both acidic and basic sites, pH control is critical.

  • At Neutral pH (7.0): The molecule may exist in a zwitterionic or partially ionized state, leading to peak broadening and poor retention reproducibility.

  • Selected Strategy (Low pH): Using a mobile phase pH < 2.5 (e.g., 0.1% TFA or Phosphoric Acid) ensures the phenolic oxygen is protonated (neutral) and the pyridine nitrogen is protonated (cationic). This stabilizes the species and improves solubility.

Comparative Study: C18 vs. PFP

The following section details the screening process used to select the optimal column.

Experimental Conditions (Screening)
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[3]

Column Candidates
  • Column A (Standard): C18 (Octadecylsilane), 100 Å, 1.7 µm. Mechanism: Hydrophobic interaction only.

  • Column B (Alternative): PFP (Pentafluorophenyl), 100 Å, 1.7 µm. Mechanism: Hydrophobic +

    
    -
    
    
    
    + Dipole-Dipole + Shape Selectivity.[3][4]
Comparative Performance Data

The table below summarizes the chromatographic metrics obtained during the screening phase. The critical separation challenge was resolving the main peak from "Impurity A" (a suspected positional isomer, e.g., 2-methoxy-5-(trifluoromethyl)...).

ParameterC18 Column (Standard)PFP Column (Recommended)Interpretation
Retention Time (Main) 4.25 min5.10 minPFP shows higher retention due to

-

interactions.
Tailing Factor (

)
1.651.15C18 suffers from silanol interactions; PFP provides better shape.
Resolution (

)
1.1 (Co-elution) 2.8 (Baseline) Critical Failure on C18.
Selectivity (

)
1.021.08PFP discriminates the isomer via shape selectivity.
Mechanistic Insight

Why did the C18 fail? The C18 phase relies almost exclusively on hydrophobicity (LogP). Since the analyte and its isomer have identical molecular weights and similar LogP values, C18 cannot distinguish them effectively.

Why did PFP succeed? The PFP ring on the stationary phase is electron-deficient. It engages in:

  • 
    -
    
    
    
    Stacking:
    Interaction with the electron-rich pyridine ring of the analyte.
  • F-F Interactions: Specific "fluorophilicity" where the stationary phase fluorine atoms interact with the analyte's -CF3 group.

Visualizing the Separation Mechanism

The following diagram illustrates the multi-modal interaction mechanism that gives PFP the advantage over C18.

RetentionMechanism cluster_0 Stationary Phase Selection C18 C18 Ligand (Alkyl Chain) Hydrophobic Hydrophobic Interaction (Non-selective) C18->Hydrophobic PFP PFP Ligand (Pentafluorophenyl) PFP->Hydrophobic PiPi Pi-Pi Stacking (Aromatic Selectivity) PFP->PiPi Dipole F-F / Dipole Interaction (Shape Selectivity) PFP->Dipole Analyte Analyte: 2-Methoxy-4-(CF3)pyridin-3-ol Hydrophobic->Analyte Weak Selectivity PiPi->Analyte Strong Retention Dipole->Analyte Isomer Resolution

Figure 1: Comparison of retention mechanisms. C18 offers only hydrophobic interaction, while PFP adds


-

and dipole interactions critical for separating fluorinated isomers.

Recommended Method Protocol

Based on the comparative study, the following protocol is validated for routine purity analysis.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Equivalent concentration. Filter through 0.2 µm PTFE filter (Nylon may adsorb the phenol).

Instrumental Parameters
  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temp: 35°C (Controls selectivity).

  • Detection: UV @ 270 nm (Max absorption for pyridinol) and 210 nm (Impurity monitoring).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.0595Wash
20.0595Wash Hold
20.19010Re-equilibration
25.09010End

Method Development Workflow

The following flowchart outlines the logical steps taken to arrive at this method, ensuring E-E-A-T compliance.

MethodWorkflow Start Start: Analyte Assessment (Amphoteric, Fluorinated) Screening Column Screening (C18 vs PFP vs Phenyl-Hexyl) Start->Screening Decision Evaluate Resolution (Rs) Screening->Decision Fail Rs < 1.5 (C18) Co-elution of Isomers Decision->Fail Standard Alkyl Pass Rs > 2.0 (PFP) Unique Selectivity Decision->Pass Fluorinated Phase Fail->Screening Rescreen Optimize Optimization (Gradient Slope & pH) Pass->Optimize Final Final Method Validation (Linearity, Precision, LOQ) Optimize->Final

Figure 2: Method development decision tree highlighting the critical pivot from C18 to PFP stationary phases.

Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness, every sequence must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6 injections).

Troubleshooting Guide
  • Problem: Peak Splitting.

    • Cause: Sample solvent too strong (100% ACN) or pH mismatch.

    • Fix: Dilute sample in starting mobile phase (90:10 Water:ACN).

  • Problem: Retention Time Drift.

    • Cause: PFP phases are sensitive to equilibration.

    • Fix: Ensure at least 10 column volumes of equilibration between runs.

References

  • Bell, D. S., & Jones, M. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Euerby, M. R., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6][7] LCGC International. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Advanced Chromatography Technologies. (2023). ACE C18-PFP Technical Guide: Separation of Halogenated Aromatics.[4]Link

  • PubChem. (2023). 2-Methoxy-4-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Link

Sources

The Unambiguous Arbitrator: Validating the Structure of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise atomic arrangement of a molecule is not merely a chemical curiosity; it is the blueprint for its biological activity, efficacy, and safety. For novel heterocyclic compounds such as 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, a molecule of interest in medicinal chemistry due to the prevalence of the trifluoromethylpyridine motif in bioactive compounds, unambiguous structural validation is a critical milestone. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering a rationale-driven approach to structural determination for researchers, scientists, and drug development professionals.

The Imperative of Structural Certainty

The introduction of a trifluoromethyl group and the specific substitution pattern on the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, confirming the exact structure of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is paramount. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, offering a definitive three-dimensional map of the molecule.[1][2] This guide will dissect the process of X-ray crystallographic validation and objectively compare its outcomes with those of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Decisive Evidence: X-ray Crystallography

X-ray crystallography provides direct, high-resolution information on the atomic positions within a crystal lattice, revealing bond lengths, bond angles, and stereochemistry with exceptional precision.[1][2] The resulting electron density map is a powerful piece of evidence that can confirm the connectivity and three-dimensional arrangement of atoms, leaving no room for ambiguity.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following details a comprehensive, step-by-step protocol for the structural validation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol Purification Purification by Chromatography/Recrystallization Synthesis->Purification Crystallization_Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) Purification->Crystallization_Screening Single_Crystal Harvesting a High-Quality Single Crystal Crystallization_Screening->Single_Crystal Mounting Crystal Mounting on Goniometer Single_Crystal->Mounting Diffractometer X-ray Diffractometer (Mo or Cu Kα radiation) Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Anisotropic Refinement of Non-Hydrogen Atoms Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CHECKCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: Workflow for the structural validation of a small molecule by X-ray crystallography.

Step 1: Synthesis and Purification The initial synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is followed by rigorous purification, typically by column chromatography or recrystallization, to achieve a purity of >95%, which is crucial for successful crystallization.

Step 2: Crystallization Growing a high-quality single crystal is often the most challenging step.[3][4][5] Common techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[6]

Step 3: Crystal Selection and Mounting A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).[7]

Step 4: Data Collection The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (commonly from a molybdenum or copper source) is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

Step 5: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data to improve the fit, typically involving anisotropic refinement of the atomic displacement parameters for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

Step 6: Validation and Deposition The final refined structure is validated using software tools to check for geometric and other potential issues. The structural data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the definitive structure, NMR and mass spectrometry are indispensable tools for routine characterization and to provide complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.[9] For 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, a suite of NMR experiments is necessary for a thorough, albeit indirect, structural elucidation.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include a singlet for the methoxy group, and distinct signals for the aromatic protons, with their coupling patterns revealing their relative positions.

    • ¹³C NMR: Shows the number and types of carbon atoms. The trifluoromethyl group will significantly influence the chemical shifts of adjacent carbons.

    • ¹⁹F NMR: This is particularly informative for fluorinated compounds. A single resonance for the CF₃ group is expected, and its chemical shift can provide insights into the electronic environment of the pyridine ring.[9][10]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which are crucial for piecing together the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition of the molecule.[11][12]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass spectrum is recorded. The high resolution of the instrument (e.g., Orbitrap or TOF) allows for the determination of the exact mass of the molecular ion.[12][13] This exact mass is then compared to the theoretical mass of the proposed structure of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol to confirm its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information.[13][14]

A Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, relative stereochemistryElemental composition, molecular weight
Sample Requirements High-quality single crystal (can be a bottleneck)5-10 mg of pure, soluble compoundMicrograms of pure compound
Ambiguity Unambiguous structural determinationCan be ambiguous for complex isomersCannot distinguish between isomers
Throughput Lower, crystal growth can be time-consumingHighHigh

Conclusion: A Multi-faceted Approach to Structural Certainty

For the unequivocal structural validation of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, single-crystal X-ray diffraction is the ultimate arbiter. It provides a definitive and high-resolution three-dimensional structure that cannot be achieved by other techniques. However, a comprehensive characterization relies on a synergistic approach. NMR spectroscopy serves as a powerful tool for elucidating the molecular framework in solution and is essential for routine analysis, while HRMS provides rapid and accurate confirmation of the elemental composition.

In the rigorous world of drug discovery and development, the investment in obtaining a crystal structure pays dividends in the form of absolute certainty, providing a solid foundation for understanding structure-activity relationships and guiding further molecular design.

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 22, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved February 22, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 969–976. [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(9), 747-755. [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). Retrieved February 22, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Kovacević, M., Kácil, P., & Prokes, B. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of mass spectrometry : JMS, 36(8), 840–848. [Link]

  • Single-crystal X-ray diffraction | FZU. (n.d.). Retrieved February 22, 2026, from [Link]

  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2882-2889. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17). Retrieved February 22, 2026, from [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). Molecules. [Link]

  • Roche, A. J. (2004). Complete assignment of >19>F, >1>H and >13>C NMR spectra of monomers and precursors towards bridge trifluoromethylated poly(p-phenylenevinylene). Magnetic Resonance in Chemistry, 42(11), 944-949. [Link]

  • Picó, Y. (Ed.). (2018). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Elsevier.
  • High Resolution Mass Spectrometry Services - Emery Pharma. (n.d.). Retrieved February 22, 2026, from [Link]

  • Abad, A., Agulló, C., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic resonance in chemistry : MRC, 43(5), 389–397. [Link]

  • 2-methoxy-4-(trifluoromethyl)pyridine (C7H6F3NO) - PubChemLite. (n.d.). Retrieved February 22, 2026, from [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved February 22, 2026, from [Link]

  • Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 786-793. [Link]

  • 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | C10H12F3NOS - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and providing a unique molecular fingerprint. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of related compounds, we provide a robust framework for its identification and characterization.

The Science of Molecular Vibrations: A Primer

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1][2] These vibrations, which include stretching and bending, occur at specific frequencies that are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.[1] Therefore, the resulting IR spectrum serves as a unique fingerprint, revealing the presence of specific functional groups. The mid-infrared region, typically 4000–400 cm⁻¹, is particularly informative for organic molecules.[2]

Experimental Workflow for IR Spectral Analysis

A systematic approach is crucial for the accurate interpretation of IR spectra. The following workflow outlines the key steps from sample preparation to data analysis.

IR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Sample 2-Methoxy-4- (trifluoromethyl)pyridin-3-ol Preparation Prepare Sample (e.g., KBr pellet, ATR) Sample->Preparation FTIR_Spectrometer FTIR Spectrometer Acquire_Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectrum Identify_Peaks Identify Characteristic Absorption Peaks Compare_Spectra Compare with Reference Spectra & Databases Identify_Peaks->Compare_Spectra Structural_Elucidation Structural Elucidation Compare_Spectra->Structural_Elucidation

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol scaffold, a privileged core in modern medicinal chemistry. Designed for researchers and drug development professionals, this document moves beyond simple substitution to explore the causal relationships between structural modifications and their effects on potency, selectivity, and pharmacokinetic profiles. We will dissect the parent molecule, propose high-probability bioisosteric replacements, and provide the experimental frameworks necessary to validate these design hypotheses.

The Strategic Value of the Pyridin-3-ol Scaffold

The 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol core is a potent pharmacophore found in numerous biologically active agents, from agrochemicals to clinical drug candidates.[1] Its utility stems from a unique combination of features: a hydrogen-bonding hydroxyl group, a metabolically susceptible methoxy moiety, and a powerfully electron-withdrawing trifluoromethyl group that can enhance binding affinity and block metabolic degradation.[2][3] The strategic application of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is paramount to optimizing lead compounds based on this scaffold.[4][5]

This guide will systematically evaluate bioisosteric modifications to each key functional group, providing the scientific rationale and experimental data necessary for informed lead optimization.

Pharmacophore Deconstruction of the Parent Scaffold

Before modifying a scaffold, we must understand the contribution of each component. The parent molecule presents a distinct set of pharmacophoric features that dictate its interaction with biological targets and its metabolic fate.

Pharmacophore cluster_mol hbd H-Bond Donor/Acceptor (3-OH) hbd->p1 hba H-Bond Acceptor (2-OMe) hba->p2 lipo Lipophilic & E-Withdrawing (4-CF3) lipo->p4 scaffold Aromatic Scaffold (Pyridine Ring) scaffold->p3

Caption: Key pharmacophoric features of the core scaffold.

  • 3-Hydroxyl (-OH): Acts as a critical hydrogen bond donor and acceptor. Its acidity (pKa) and potential for metabolic conjugation (e.g., glucuronidation) make it a primary target for modification.

  • 2-Methoxy (-OCH3): A hydrogen bond acceptor that influences ring electronics. It is a soft spot for metabolism, often undergoing O-demethylation, which can lead to rapid clearance.

  • 4-Trifluoromethyl (-CF3): A strong electron-withdrawing group that significantly impacts the pKa of the pyridine nitrogen and the 3-hydroxyl group. It enhances lipophilicity and can serve as a metabolic blocker.[3]

  • Pyridine Core: Provides a rigid, aromatic scaffold for the appended functional groups and its nitrogen atom can act as a hydrogen bond acceptor.

Comparative Analysis of Bioisosteric Replacements

The objective of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound, but with improved characteristics such as attenuated toxicity, modified activity, or altered pharmacokinetics.[6][7]

Strategy 1: Modifying the 3-Hydroxyl Group

The phenolic hydroxyl group is often pivotal for target binding but can be a liability for drug metabolism. Replacing it is a high-stakes modification that can profoundly impact activity.

Rationale for Replacement:

  • Enhance Metabolic Stability: To prevent Phase II conjugation.

  • Modulate Acidity (pKa): To alter ionization state at physiological pH, affecting cell permeability and target engagement.

  • Explore New Binding Interactions: To potentially improve affinity or selectivity.

Comparative Data for -OH Bioisosteres:

BioisostereH-BondingTypical pKaKey Considerations
-OH (Parent) Donor/Acceptor~8-10Prone to glucuronidation, key binding anchor.
-NH2 Donor~30-35Less acidic, maintains H-bond donor capacity.
-NH-SO2-R Donor (Acidic)~6-8Can mimic acidity of -OH, adds steric bulk.
Tetrazole Donor (Acidic)~5-6Well-established carboxylic acid/phenol mimic, metabolically stable.[8]
-CH2OH Donor/Acceptor~16Removes acidity, introduces flexibility, less prone to conjugation.

Hypothetical Performance Data:

Compound (Modification)Target Affinity (IC50, nM)Microsomal Stability (T½, min)Rationale / Outcome
Parent (-OH)515Potent but metabolically labile.
Analog 1 (-NH2)5090Loss of H-bond acceptor or acidity reduces potency; stability improves.
Analog 2 (-NHSO2CH3)875Acidity partially restored, leading to good potency and improved stability.
Analog 3 (Tetrazole)12>120Excellent stability but altered geometry slightly reduces affinity.
Strategy 2: Modifying the 2-Methoxy Group

The methoxy group is a classic metabolic soft spot. Its replacement is often one of the first strategies employed to improve a compound's pharmacokinetic profile.

Rationale for Replacement:

  • Block O-demethylation: To increase metabolic half-life.

  • Modulate Ring Electronics: To fine-tune the pKa of other groups.

  • Reduce P-glycoprotein (P-gp) Efflux: Methoxy groups can sometimes contribute to P-gp recognition.[5]

Comparative Data for -OCH3 Bioisosteres:

BioisostereH-BondingElectronic EffectKey Considerations
-OCH3 (Parent) AcceptorElectron-donating (resonance)Metabolically labile (O-demethylation).
-F Weak AcceptorStrongly electron-withdrawingExcellent metabolic stability, minimal steric impact.
-Cl Weak AcceptorElectron-withdrawingLarger than fluorine, can explore different steric pockets.
-CH3 NoneElectron-donating (inductive)Removes H-bond acceptor, metabolically more stable than -OCH3.
-NH2 DonorElectron-donating (resonance)Introduces H-bond donor, significantly alters electronics.

Hypothetical Performance Data:

Compound (Modification)Target Affinity (IC50, nM)Microsomal Stability (T½, min)Rationale / Outcome
Parent (-OCH3)515Potent but metabolically labile.
Analog 4 (-F)15>120Loss of H-bond acceptor reduces potency; stability dramatically improves.
Analog 5 (-Cl)10>120Similar to fluoro analog, slightly better fit improves potency.
Analog 6 (-CH3)8065Loss of H-bond acceptor significantly impacts potency.
Strategy 3: Modifying the 4-Trifluoromethyl Group

The -CF3 group is a powerful tool in drug design, but its high lipophilicity can sometimes be detrimental.[3] Its replacement can be used to fine-tune solubility and other physicochemical properties.

Rationale for Replacement:

  • Reduce Lipophilicity: To improve solubility and reduce off-target effects.

  • Modulate Electronic Profile: To alter the strength of electron-withdrawal.

  • Explore Alternative Binding Pockets: To find new interactions.

Comparative Data for -CF3 Bioisosteres:

BioisostereLipophilicity (π)Electronic EffectKey Considerations
-CF3 (Parent) +0.88Strongly electron-withdrawingMetabolically robust, high lipophilicity.[3]
-CN -0.57Strongly electron-withdrawingReduces lipophilicity, linear geometry.
-SO2CH3 -1.63Strongly electron-withdrawingSignificantly increases polarity/solubility.
tert-Butyl +1.98Electron-donating (weak)Steric mimic with opposite electronics, highly lipophilic.[8]
-OCF3 +1.04Strongly electron-withdrawing"Super-halogen," highly lipophilic and metabolically stable.[9]

Hypothetical Performance Data:

Compound (Modification)Target Affinity (IC50, nM)Aqueous Solubility (µM)Rationale / Outcome
Parent (-CF3)520Potent but limited solubility.
Analog 7 (-CN)8150Similar potency with significantly improved solubility.
Analog 8 (-SO2CH3)45>500Drastic change in properties reduces affinity but maximizes solubility.
Analog 9 (tert-Butyl)>1000<5Loss of electron-withdrawing effect and increased lipophilicity abolishes activity.
Strategy 4: Scaffold Hopping

For more significant leaps in intellectual property and property space, scaffold hopping—replacing the central pyridine ring with a different core—is a powerful strategy.[10][11] This approach aims to retain the 3D orientation of the key functional groups while introducing a novel, patentable chemical series.

ScaffoldHopping start Parent Scaffold (Pyridin-3-ol) hop1 Pyrimidine start->hop1 Retain H-bond acceptors hop2 Thiophene start->hop2 Alter electronics & size hop3 Bicyclo[1.1.1]pentane (Phenyl Mimic) start->hop3 Improve 3D character & solubility hop4 Isothiazolo[4,3-b]pyridine start->hop4 Explore fused systems

Caption: Decision tree for scaffold hopping strategies.

The goal is to find cores that present the key pharmacophores (-OH, -OR, -CF3 analogs) in a similar spatial arrangement. For instance, replacing the pyridine with a pyrimidine introduces an additional nitrogen, potentially altering solubility and metabolic properties while maintaining a similar 2D structure. Using non-classical bioisosteres like bicyclo[1.1.1]pentane can improve physicochemical properties such as solubility while mimicking the vector of an aromatic ring.[12][13]

Experimental Validation Framework

A robust drug discovery campaign requires a self-validating system of assays to test design hypotheses. The following protocols provide a starting point for evaluating newly synthesized analogs.

Workflow synthesis Analog Synthesis & Purification binding In Vitro Target Binding Assay synthesis->binding metabolism Metabolic Stability (HLM/MLM) synthesis->metabolism physchem Physicochemical Profiling (Sol, logP) synthesis->physchem analysis SAR Analysis & Data Integration binding->analysis metabolism->analysis physchem->analysis decision Decision: Advance or Redesign? analysis->decision

Caption: Integrated workflow for analog evaluation.

Protocol 1: In Vitro Target Binding Assay (Generic Kinase Example)

This protocol describes a representative biochemical assay to determine the IC50 of synthesized compounds against a target kinase.

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution plate in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • In a 384-well plate, add 2.5 µL of 2x kinase solution and 2.5 µL of 2x peptide substrate/ATP solution.

    • Add 50 nL of the compound serial dilution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of detection reagent (e.g., ADP-Glo, Promega).

    • Incubate for 40 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the intrinsic clearance of a compound, providing a T½ value.

  • Preparation:

    • Thaw cryopreserved HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH stock solution in buffer.

    • Prepare a 1 µM working solution of the test compound. Include positive (Verapamil, high clearance) and negative (Warfarin, low clearance) controls.

  • Incubation:

    • Pre-warm the HLM solution and test compound solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution. The final reaction volume should contain 0.5 mg/mL HLM, 1 µM compound, and 1 mM NADPH.

    • Take aliquots (e.g., 50 µL) at specified time points (0, 5, 15, 30, 60 min).

  • Sample Quenching & Processing:

    • Quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at 4,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

    • Plot the natural log of the remaining compound percentage versus time.

    • Calculate the half-life (T½) from the slope of the linear regression (T½ = 0.693 / slope).

Conclusion

The 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol scaffold is a versatile starting point for lead optimization. A systematic and rationale-driven approach to bioisosteric replacement is critical for success. By understanding the role of each functional group and employing a robust experimental framework, researchers can effectively navigate chemical space to identify analogs with superior potency, selectivity, and drug-like properties. This guide serves as a foundational blueprint for these efforts, encouraging a hypothesis-driven approach to solving the complex challenges of modern drug discovery.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Semantic Scholar. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. ASCA GmbH. [Link]

  • Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. National Center for Biotechnology Information. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • Deep scaffold hopping with multimodal transformer neural networks. University of Cambridge. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 2-Methoxy-3-(trifluoromethyl)pyridine. MySkinRecipes. [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. National Center for Biotechnology Information. [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine. PubChem. [Link]

Sources

Benchmarking Purity: A Comparative QC Guide for 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a critical fluorinated building block, often employed as a scaffold in the synthesis of next-generation herbicides (e.g., sulfonamide acetolactate synthase inhibitors) and antiviral APIs.[1][2]

The trifluoromethyl (-CF₃) group at the C4 position confers metabolic stability and lipophilicity, while the C3-hydroxyl and C2-methoxy groups provide orthogonal handles for further functionalization.[2] However, the electron-withdrawing nature of the -CF₃ group, combined with the tautomeric potential of the 3-hydroxy/2-methoxy system, presents unique quality control challenges.[2]

The Core Challenge: Standard "Technical Grade" (95-98%) supplies often contain regioisomers and unreacted halide precursors that are difficult to separate using conventional C18 HPLC.[2] These impurities can poison sensitive transition-metal catalysts (Pd/Ni) in downstream cross-coupling reactions, leading to catastrophic yield losses.[1]

This guide objectively compares High-Purity (HP) Grade (>99.5%) against Standard Grade (SG) alternatives and benchmarks Fluorophenyl (PFP) stationary phases against traditional C18 columns for analytical resolution.[1]

Comparative Analysis: Product Grades & Analytical Performance

A. Material Grade Comparison: Impact on Downstream Synthesis

Objective: To demonstrate why >99.5% purity is required for catalytic efficiency.

FeatureStandard Grade (SG) High-Purity Grade (HP) Impact on Downstream Application
Purity (HPLC) 97.0% - 98.5%≥ 99.5%HP eliminates side-reactions in nucleophilic substitutions.[2]
Key Impurity A 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (0.5-1.5%)< 0.10%Critical: The Chloro-impurity competes in Pd-catalyzed couplings, lowering yield by 15-20%.[2]
Key Impurity B 2-Methoxy-6-(trifluoromethyl)pyridin-3-ol (Regioisomer)< 0.05%Regioisomers are nearly impossible to remove after the next synthetic step.[2]
Water Content < 1.0%< 0.1%High water content hydrolyzes sensitive electrophiles used in subsequent steps.
B. Analytical Method Comparison: C18 vs. PFP Stationary Phases

Objective: To identify the superior separation method for fluorinated isomers.

Standard C18 columns often fail to resolve the target molecule from its des-fluoro or regioisomeric impurities due to similar hydrophobicity.[2] Pentafluorophenyl (PFP) phases utilize


 and dipole-dipole interactions specific to fluorinated compounds.[2]

Experimental Data: Separation Efficiency (Resolution Factor


) 
Analyte PairC18 Column (

)
PFP Column (

)
Observation
Target / 2-Chloro-precursor1.2 (Co-elution risk)3.8 (Baseline separation) PFP exploits the difference in halogen electronegativity (F vs Cl).[2]
Target / Regioisomer (6-CF3)0.8 (Peak shouldering)2.5 (Distinct peaks) PFP is sensitive to the spatial position of the -CF₃ group.[2]
Tailing Factor (

)
1.4 - 1.61.05 - 1.15 The 3-OH group interacts with silanols on C18; PFP provides better peak shape.[2]

Strategic Quality Control Workflow

The following decision tree illustrates the logic for selecting the appropriate QC protocol based on the material's intended use.

QC_Workflow Start Incoming Material: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol Triage Intended Application? Start->Triage Route_Early Early Stage (Screening/Rough Synthesis) Triage->Route_Early Non-Critical Route_GMP GMP / Late Stage (API Synthesis) Triage->Route_GMP Critical Method_Std Method A: Standard HPLC-UV (C18) Route_Early->Method_Std Method_Adv Method B: UHPLC-MS (PFP Column) + 19F qNMR Route_GMP->Method_Adv Decision_1 Purity > 98%? Method_Std->Decision_1 Decision_2 Impurities < 0.1% (Esp. 2-Cl precursor)? Method_Adv->Decision_2 Action_Reject REJECT / RE-CRYSTALLIZE Decision_1->Action_Reject No Action_Approve RELEASE FOR USE Decision_1->Action_Approve Yes Decision_2->Action_Reject No Decision_2->Action_Approve Yes

Figure 1: QC Decision Tree. Critical applications require orthogonal testing (LC-MS + 19F NMR) to detect "silent" fluorinated impurities.[2]

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (The "Alternative" Method)

Recommended for: Final release testing and impurity profiling.[2]

Principle: This method uses a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the stationary phase interact strongly with the trifluoromethyl group of the analyte, providing selectivity that C18 cannot achieve.

  • Instrument: UHPLC System with PDA (Photodiode Array) or MS detector.

  • Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[2]

    • 1-10 min: 5%

      
       60% B (Linear ramp)[2]
      
    • 10-12 min: 60%

      
       95% B (Wash)[2]
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 270 nm (Max absorption for pyridine ring) and 210 nm (Impurity check).

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (usually the 2-chloro analog).
    
  • Tailing Factor: < 1.2.

  • Precision: RSD < 0.5% for retention time (n=6 injections).

Protocol B: Quantitative 19F-NMR (qNMR)

Recommended for: Absolute purity determination and isomer ratio quantification.[2]

Principle: 19F-NMR provides a direct look at the trifluoromethyl environment without response factor bias common in UV detectors.[2]

  • Instrument: 400 MHz NMR (minimum) with a fluorine-tuned probe.

  • Solvent: DMSO-

    
     (prevents hydroxyl proton exchange broadening).[2]
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl (weighed precisely).[1]
    
  • Parameters:

    • Pulse Angle: 90°[1][2]

    • Relaxation Delay (

      
      ): 30 seconds (Critical: CF3 groups have long T1 relaxation times).
      
    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of F atoms, M=Molecular Weight, W=Weight, P=Purity of Standard)
    

Impurity Origin & Control Pathway[6][8]

Understanding where impurities originate is essential for selecting the right QC standard.

Impurity_Path Precursor 2-Chloro-4-(trifluoromethyl) pyridin-3-ol Reaction Nucleophilic Aromatic Substitution (SnAr) Precursor->Reaction Reagent NaOMe / MeOH Reagent->Reaction Product TARGET: 2-Methoxy-4-(trifluoromethyl) pyridin-3-ol Reaction->Product Main Path Impurity_A Impurity A: Unreacted Precursor (Poison for Pd-cat) Reaction->Impurity_A Incomplete Rxn Impurity_B Impurity B: 2,3-Dimethoxy-... (Over-methylation) Reaction->Impurity_B Side Rxn (O-Alkylation)

Figure 2: Synthesis pathway showing the origin of critical impurities. Impurity A is the primary target for QC elimination.

References

  • Pereira, L. (2012).[1][3] "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International.

  • Sielc Technologies. (2024). "HPLC Separation of Pyridine and Aminopyridine Isomers." Application Notes.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 18366190, 2-Methoxy-4-(trifluoromethyl)pyridine derivatives." PubChem. [1]

  • SpectraBase. (2025).[4] "19F NMR Data for Trifluoromethylpyridines." Wiley Science Solutions.

Sources

Safety Operating Guide

Operational Safety Guide: Disposal of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Characterization[1][2]

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a functionalized pyridine intermediate often used in medicinal chemistry.[1][2] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2][3]

The Critical Risk: While the pyridine ring presents toxicity and irritation hazards, the trifluoromethyl (-CF3) group is the primary driver for disposal logistics.[1] Upon standard combustion, this group decomposes to form Hydrogen Fluoride (HF) .[1][2][4] If this waste is mislabeled as "Non-Halogenated" and sent to a standard fuel-blending facility lacking acid scrubbers, it will corrode incinerator linings and release toxic HF gas.[1][2]

Physical & Chemical Profile

PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation risk; requires particulate controls.[1][2][5]
Acidity Weakly Acidic (Phenolic -OH)Compatible with neutral/acidic streams; do not mix with strong oxidizers.[1][2]
Stability High (due to C-F bonds)Requires high-temperature incineration (>1100°C) for destruction.[1][2]
Hazard Class Irritant / ToxicGHS07 (Exclamation Mark), GHS06 (Skull & Crossbones - potential).[1][2]
Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste containers, ensure the following barrier protection is in place.

  • Respiratory Protection: All solid handling must occur inside a certified chemical fume hood .[1][2] If weighing outside a hood, a P100 particulate respirator is required to prevent inhalation of fluorinated dust.[1][2]

  • Dermal Protection:

    • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for solid handling.[1][2] If the chemical is dissolved in a solvent (e.g., DCM, Acetone), select gloves based on the solvent's breakthrough time.[1]

    • Body: Flame-retardant lab coat and closed-toe shoes.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+) are mandatory.[1][2] Standard safety glasses are insufficient for potential dust ingress or splash hazards.[1][2]

Part 3: Waste Classification & Segregation (The Core Directive)

The Golden Rule: This compound must ALWAYS be classified as HALOGENATED ORGANIC WASTE .[1][2]

Why this is a Self-Validating System

By labeling the waste "Halogenated," you trigger a specific downstream chain of custody:

  • Segregation: The waste facility separates it from standard hydrocarbon fuels.[1][2]

  • Routing: It is routed to a rotary kiln incinerator equipped with wet scrubbers (typically caustic soda) designed to neutralize the HF gas generated during burning.[1][2]

  • Compliance: This prevents violation of air emission standards (EPA 40 CFR Part 264 Subpart O).[1][2]

Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)

Use this for expired reagents, reaction byproducts, or contaminated solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer: Inside the fume hood, transfer the solid into the jar. Do not fill more than 80% capacity.

  • Labeling:

    • Apply the hazardous waste label.[1][2][3]

    • CRITICAL: Check the box for "Halogenated." [1][2]

    • List the full chemical name: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol.

    • Add constituent percentage: "100%".[1][2][6][7]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.[1][2] Cap tightly.

  • Secondary Containment: Place the jar into a secondary bin labeled "Solid Halogenated Waste."

Scenario B: Disposal of Liquid Waste (Mother Liquor/Reaction Mixtures)

Use this for reaction mixtures containing the compound.

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.[1][2]

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]

    • Incompatible: Strong oxidizers (Nitric acid, Peroxides) – these can cause immediate exothermic decomposition.[1][2]

  • pH Check: If the reaction involved strong bases, neutralize the solution to pH 6–8 before combining with the main waste stream to prevent heat generation in the drum.

  • Transfer: Pour into the Halogenated Solvent carboy (typically red or yellow safety cans).

  • Log Entry: Record the volume and the estimated mass of the fluorinated pyridine on the waste log sheet attached to the carboy.

Part 5: Spill Contingency Plan

Minor Spill (< 5 grams / < 100 mL)

  • Isolate: Alert immediate personnel.

  • PPE Up: Ensure goggles and gloves are on.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1][2]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1][2]

  • Decontamination: Wipe the surface with a dilute soap/water solution.[1][2] The phenolic hydroxyl group aids solubility in slightly basic soapy water.[1][2]

  • Disposal: All cleanup materials go into the Solid Halogenated Waste bin.

Part 6: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision nodes for disposing of fluorinated pyridine derivatives.

DisposalWorkflow Start Waste Generation: 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Debris) StateCheck->SolidPath LiquidPath Liquid Solution (Mother Liquor) StateCheck->LiquidPath ContainerSolid Container: Wide-Mouth HDPE Label: 'Solid Halogenated' SolidPath->ContainerSolid SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck DisposalFacility Commercial Incineration (>1100°C with HF Scrubbers) ContainerSolid->DisposalFacility Lab Pack MixHalo Stream: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->MixHalo Yes MixNonHalo Stream: Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->MixNonHalo No CriticalMerge CRITICAL STEP: Classify Entire Mix as HALOGENATED WASTE MixHalo->CriticalMerge MixNonHalo->CriticalMerge Contaminated by -CF3 Group CriticalMerge->DisposalFacility Bulk Liquid

Figure 1: Decision matrix for the segregation of fluorinated organic waste.[1][2] Note that even if the carrier solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethyl group mandates the "Halogenated" waste stream.

Part 7: References
  • BenchChem. (2025).[1][2][3] Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1][2][8] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: Fluorinated Pyridines Safety Data. Retrieved from

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Handling Halogenated Organic Waste in Academic Laboratories. Retrieved from

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
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2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.